Bromo-PEG3-bromide
Beschreibung
Eigenschaften
IUPAC Name |
1-(2-bromoethoxy)-2-[2-(2-bromoethoxy)ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Br2O3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFMWHWXEBUOKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCBr)OCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341319 | |
| Record name | Ethane, 1,1'-oxybis[2-(2-bromoethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31255-26-2 | |
| Record name | Ethane, 1,1'-oxybis[2-(2-bromoethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Bromo-PEG3-bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG3-bromide, with the CAS number 31255-26-2, is a hydrophilic, bifunctional crosslinker of significant interest in the fields of bioconjugation, pharmaceutical sciences, and drug delivery. This polyethylene glycol (PEG) derivative features a three-unit PEG spacer flanked by two reactive bromide groups. The bromide moieties are excellent leaving groups, making them highly susceptible to nucleophilic substitution reactions. This reactivity, combined with the aqueous solubility imparted by the PEG chain, renders this compound a versatile tool for covalently linking molecules and modifying the properties of biomolecules and surfaces.[1][2][3] This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols.
Chemical and Physical Properties
This compound is typically a colorless to light yellow liquid at room temperature.[1] Its key properties are summarized in the table below. The hydrophilic PEG spacer enhances the solubility of conjugates in aqueous media, a valuable attribute in many biological applications.[2][3]
| Property | Value | Reference(s) |
| CAS Number | 31255-26-2 | [3] |
| Molecular Formula | C₈H₁₆Br₂O₃ | [3] |
| Molecular Weight | 320.02 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 1.5686 g/cm³ | [5] |
| Boiling Point | 146 °C at 0.06 Torr | [5] |
| Solubility | Soluble in DMSO. Limited miscibility with water. Good solubility in organic solvents like dichloromethane and chloroform. | |
| Storage | Store at -20°C for long-term stability. | [3] |
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a valuable linker in several advanced applications:
-
Bioconjugation and Crosslinking: The two bromide groups can react with nucleophiles, such as the thiol groups of cysteine residues on proteins or engineered antibodies, to form stable thioether bonds. This allows for the crosslinking of proteins or the attachment of other molecules to biomolecules, thereby improving their stability and solubility.[1]
-
PROTAC Synthesis: this compound serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The PEG3 linker allows for the spatial separation of the two ligands of the PROTAC, which is crucial for the formation of a productive ternary complex.
-
Nanoparticle and Surface Modification: This linker can be used to modify the surface of nanoparticles and other materials to enhance their biocompatibility and functionality. This is particularly relevant in the development of drug delivery systems and diagnostic tools.[1]
Experimental Protocols
General Synthesis of this compound
A general method for the synthesis of this compound involves the bromination of triethylene glycol. This is typically achieved using a brominating agent like phosphorus tribromide in an appropriate solvent. The reaction is followed by purification, often through distillation under reduced pressure.
PROTAC Synthesis using a Bromo-PEG Linker (Representative Protocol)
This protocol outlines the sequential functionalization of a bromo-PEG linker for the synthesis of a PROTAC.
Step 1: First Nucleophilic Substitution
-
Dissolve the first ligand (containing a nucleophilic group like a phenol or amine, 1.0 equivalent) in an anhydrous solvent such as N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base (e.g., potassium carbonate or cesium carbonate, 2.0-3.0 equivalents) and stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1-1.5 equivalents) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir for 12-24 hours, monitoring the reaction progress by a suitable analytical technique like TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the mono-functionalized linker intermediate.
Step 2: Second Nucleophilic Substitution
-
Dissolve the second ligand (containing a nucleophilic group, 1.0 equivalent) in anhydrous DMF.
-
Add a suitable base (2.0-3.0 equivalents) and stir at room temperature for 30 minutes.
-
Add a solution of the mono-functionalized linker intermediate (1.0-1.2 equivalents) in anhydrous DMF.
-
Heat the reaction mixture (e.g., 60-90 °C) and stir for 12-48 hours, monitoring for the formation of the final PROTAC.
-
Upon completion, perform a similar workup as in Step 1.
-
Purify the final PROTAC molecule using an appropriate method, such as flash column chromatography or preparative HPLC.
Workflow for PROTAC Synthesis
Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound.
Bioconjugation to Cysteine Residues (Representative Protocol)
This protocol describes the conjugation of a bromo-functionalized PEG linker to cysteine residues on a protein.
-
Protein Reduction: If the cysteine residues are involved in disulfide bonds, they must first be reduced. Incubate the protein with a 10-20 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 1-2 hours at room temperature.
-
Buffer Exchange: Remove the excess reducing agent by buffer exchange into a degassed conjugation buffer (e.g., PBS, pH 7.2-7.5) using a desalting column.
-
Conjugation Reaction: Add a solution of this compound (typically a 5-20 fold molar excess over the protein) to the protein solution. The this compound should be dissolved in a compatible organic solvent like DMSO before addition.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. It is advisable to perform the reaction in an oxygen-free environment to prevent the re-oxidation of thiols.
-
Purification: Remove excess linker and purify the conjugated protein using a suitable method such as size exclusion chromatography (SEC) or dialysis.
Workflow for Protein Bioconjugation
Caption: A typical workflow for the conjugation of this compound to a protein via cysteine residues.
Safety Information
This compound should be handled with appropriate personal protective equipment, including gloves and safety glasses. Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information. It is classified as harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410).
Conclusion
This compound is a highly useful and versatile bifunctional linker for researchers in drug discovery and development. Its well-defined structure, hydrophilic PEG spacer, and reactive bromide end groups provide a powerful tool for the synthesis of complex molecules like PROTACs and for the modification of biomolecules to improve their therapeutic properties. The provided protocols, while representative, offer a solid foundation for the application of this valuable chemical entity in a variety of research settings.
References
- 1. This compound, CAS 31255-26-2 | AxisPharm [axispharm.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. This compound, 31255-26-2 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 31255-26-2 | CAS DataBase [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to Bromo-PEG3-bromide for Researchers and Drug Development Professionals
Introduction: Bromo-PEG3-bromide, systematically named 1-bromo-2-(2-(2-bromoethoxy)ethoxy)ethane, is a homobifunctional crosslinking reagent widely utilized in biomedical research and pharmaceutical development. This technical guide provides a comprehensive overview of its chemical properties, core applications, and detailed experimental considerations for its use.
Core Chemical and Physical Properties
This compound is a derivative of polyethylene glycol (PEG), a polymer known for its hydrophilicity and biocompatibility. The "PEG3" designation indicates the presence of three ethylene glycol repeating units. The molecule is capped at both ends with bromide atoms, which serve as reactive sites.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 31255-26-2 | [1][2][3] |
| Molecular Formula | C₈H₁₆Br₂O₃ | [1][2][3] |
| Molecular Weight | 320.02 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Purity | Typically ≥95% | [1][4] |
| Solubility | Soluble in DMSO. Miscible with water, DMF, and DCM. | [1][5] |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | [1] |
| Shipping Conditions | Shipped under ambient temperature as a non-hazardous chemical. | [1][2] |
Table 2: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | 1-bromo-2-(2-(2-bromoethoxy)ethoxy)ethane | [1] |
| Synonyms | Br-PEG3-Br, 1,11-dibromo-3,6,9-trioxaundecane, Bis(bromo)-PEG3 | [4] |
| SMILES | BrCCOCCOCCOCCBr | [1] |
| InChI Key | IJFMWHWXEBUOKR-UHFFFAOYSA-N | [1] |
Applications in Research and Drug Development
The principal utility of this compound lies in its role as a flexible and hydrophilic linker. The two terminal bromide atoms are excellent leaving groups in nucleophilic substitution reactions, allowing for the covalent conjugation of two molecules.
PROTAC Synthesis
A primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] The PEG3 linker in this compound serves to connect the target protein-binding ligand and the E3 ligase ligand, and its length and flexibility are critical for the formation of a productive ternary complex. The hydrophilic nature of the PEG spacer can also enhance the solubility and cell permeability of the resulting PROTAC molecule.[2]
Bioconjugation and Crosslinking
The bifunctional nature of this compound makes it a versatile tool for crosslinking and bioconjugation.[4] It can be used to link various biomolecules, such as proteins, peptides, and nucleic acids, to other molecules or to surfaces. This can be employed to improve the solubility and stability of biomolecules.[4]
Nanoparticle and Surface Modification
This compound is utilized in the functionalization of nanoparticles and surfaces.[4] The PEG linker enhances the biocompatibility of these materials by reducing non-specific protein adsorption, a process known as PEGylation. This is a crucial aspect in the development of drug delivery systems and diagnostic tools to improve their in vivo performance.[4]
Experimental Protocols and Considerations
The following represents a generalized experimental workflow for the synthesis of a PROTAC using this compound. Specific reaction conditions will need to be optimized based on the specific ligands being used.
Detailed Methodological Steps:
Step 1: Synthesis of the Ligand-Linker Intermediate
-
Reactant Preparation: Dissolve the first ligand (e.g., the ligand for the target protein) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
-
Activation: Add a suitable base (e.g., potassium carbonate or diisopropylethylamine) to the solution to deprotonate the nucleophilic group on the ligand.
-
Reaction: Add a solution of this compound (typically in slight excess) to the reaction mixture.
-
Incubation: Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours to overnight, monitoring the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include dilution with an organic solvent, washing with aqueous solutions to remove the base and other water-soluble impurities, and drying of the organic layer. The crude intermediate is then isolated by removal of the solvent under reduced pressure.
Step 2: Synthesis of the Final PROTAC Molecule
-
Reactant Preparation: Dissolve the isolated Ligand1-PEG3-Br intermediate and the second ligand (e.g., the E3 ligase ligand) in an anhydrous aprotic solvent like DMF.
-
Activation and Reaction: Add a suitable base and heat the reaction mixture to drive the second nucleophilic substitution.
-
Incubation and Monitoring: Maintain the reaction at an elevated temperature and monitor its progress until completion.
Step 3: Purification and Characterization
-
Purification: The final crude PROTAC is purified using chromatographic techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
-
Characterization: The identity and purity of the final PROTAC are confirmed using analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Safety and Handling
While this compound is shipped as a non-hazardous chemical, standard laboratory safety precautions should be observed.[1] It is advisable to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical tool for researchers, scientists, and drug development professionals. Its well-defined structure, featuring a hydrophilic PEG3 spacer and two reactive bromide termini, makes it an ideal linker for the synthesis of PROTACs and other bioconjugates. The ability to modulate the solubility and pharmacokinetic properties of molecules through its incorporation underscores its importance in the development of novel therapeutics and research reagents. A thorough understanding of its chemical properties and reactivity is essential for its successful application in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Bromides | Ambeed.com [ambeed.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bromo-PEG3-bromide: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG3-bromide, systematically named 1-bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane, is a hydrophilic, bifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and pharmaceutical development.[1] Its structure features a triethylene glycol (PEG3) spacer flanked by two primary bromide groups. These terminal bromides are excellent leaving groups in nucleophilic substitution reactions, enabling the covalent linkage of two different molecules or moieties.[2] This guide provides a comprehensive overview of the chemical structure, a detailed synthesis protocol, and key applications of this compound.
Chemical Structure and Properties
This compound is a derivative of polyethylene glycol (PEG), a polymer known for its biocompatibility and solubility in aqueous and many organic solvents. The PEG3 spacer in this compound imparts hydrophilicity to the molecules it crosslinks, which can be advantageous for improving the solubility and pharmacokinetic properties of therapeutic agents.[1]
Caption: Chemical structure of this compound.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₁₆Br₂O₃ | [1] |
| Molecular Weight | 320.02 g/mol | [1] |
| CAS Number | 31255-26-2 | |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | Typically ≥95% | [1] |
| SMILES | BrCCOCCOCCOCCBr | |
| IUPAC Name | 1-bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane |
Synthesis of this compound
The synthesis of this compound is typically achieved through the bromination of its corresponding diol, triethylene glycol. A common and effective method involves the use of phosphorus tribromide (PBr₃), a reagent widely used for converting primary and secondary alcohols to alkyl bromides.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol
This protocol describes the synthesis of this compound from triethylene glycol using phosphorus tribromide.
Materials:
-
Triethylene glycol
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (DCM, anhydrous)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve triethylene glycol (1.0 eq) in anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.
-
Addition of PBr₃: Slowly add phosphorus tribromide (0.7 eq, considering PBr₃ reacts with 3 eq of alcohol) to the stirred solution via the addition funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing ice-cold water to quench the excess PBr₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.
Applications in Research and Drug Development
This compound is a versatile tool for chemical biologists and medicinal chemists. Its primary application is as a homobifunctional linker in the synthesis of more complex molecules.
PROTAC Synthesis
A significant application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG3 linker in this compound provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Caption: Logical workflow for PROTAC synthesis using this compound.
Bioconjugation and Surface Modification
The bifunctional nature of this compound allows for its use in crosslinking biomolecules, such as proteins and peptides, and for modifying the surfaces of nanoparticles and other materials.[1] This can enhance the biocompatibility, stability, and functionality of these entities for various diagnostic and therapeutic applications.
Conclusion
This compound is a valuable chemical tool with a well-defined structure and versatile reactivity. Its synthesis from triethylene glycol is a straightforward process, and its application as a hydrophilic, bifunctional linker, particularly in the burgeoning field of targeted protein degradation with PROTACs, underscores its importance in modern drug discovery and development. The detailed information provided in this guide serves as a valuable resource for researchers and scientists working in these areas.
References
The Core Properties of Bromo-PEG3-bromide: A Technical Guide for Researchers
An in-depth examination of the physical, chemical, and functional characteristics of Bromo-PEG3-bromide, a versatile bifunctional linker for applications in bioconjugation, drug delivery, and the synthesis of advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound, systematically named 1,11-dibromo-3,6,9-trioxaundecane, is a hydrophilic, flexible, and bifunctional crosslinking reagent. It features a three-unit polyethylene glycol (PEG) core, which imparts favorable solubility in aqueous and organic media, a critical attribute for biological applications. The molecule is flanked by two terminal bromide groups, which serve as excellent leaving groups for nucleophilic substitution reactions.[1][2] These reactive ends enable the covalent conjugation of two different molecules, making it an invaluable tool for researchers in drug development, chemical biology, and materials science. Its defined length and chemical properties allow for precise control over the spacing and orientation of conjugated moieties, which is crucial in the design of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and PROTACs.[3]
Physical and Chemical Properties
The fundamental properties of this compound are summarized below. This data is essential for designing experiments, calculating stoichiometry, and ensuring appropriate handling and storage.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Systematic Name | 1,11-Dibromo-3,6,9-trioxaundecane | [4] |
| Synonyms | Br-PEG3-Br, this compound | [5] |
| CAS Number | 31255-26-2 | [1][2][5][6] |
| Molecular Formula | C₈H₁₆Br₂O₃ | [1][2][4] |
| Molecular Weight | 320.02 g/mol | [5][7] |
| Appearance | Colorless to light yellow liquid | [5][7] |
| Density | 1.5686 g/cm³ | [4] |
| Boiling Point | 146 °C at 0.06 Torr | [4] |
| Purity | Typically ≥95% - 98% | [1][5][6] |
Table 2: Solubility and Storage
| Property | Details | Reference |
| Solubility | Good solubility in water and organic solvents like DMF, DMSO, and chlorinated hydrocarbons. | [4][8] |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | [1][2] |
| Shipping | Typically shipped at ambient temperature as a non-hazardous chemical. | [1] |
Experimental Protocols
This compound is primarily used in nucleophilic substitution reactions. The terminal bromides readily react with soft nucleophiles like thiols (from cysteine residues) and can also react with amines (from lysine residues or N-termini) under appropriate conditions. Below are representative protocols for key applications.
General Protocol for Conjugation to a Thiol-Containing Molecule (e.g., Cysteine Peptide)
This protocol describes the formation of a stable thioether bond by reacting this compound with a molecule containing a free sulfhydryl group. This is a common strategy for protein modification and linker attachment.
Materials:
-
Thiol-containing molecule (e.g., peptide, protein)
-
This compound
-
Reaction Buffer: Deoxygenated phosphate-buffered saline (PBS) or borate buffer, pH 7.0-8.5.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol
-
Purification System: Size-Exclusion Chromatography (SEC) or Dialysis equipment
Methodology:
-
Preparation of Reactants:
-
Dissolve the thiol-containing molecule in the deoxygenated Reaction Buffer to a final concentration of 1-5 mg/mL. If disulfide bonds are present, pre-treat the molecule with a reducing agent like TCEP.
-
Immediately before use, prepare a 10-100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the buffered solution of the thiol-containing molecule. A 5- to 20-fold molar excess of the linker is a recommended starting point.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle agitation. The progress can be monitored by LC-MS.
-
-
Quenching:
-
Add a quenching reagent (e.g., L-cysteine) in 50-100 fold molar excess relative to the initial amount of this compound to consume any unreacted linker.
-
Incubate for an additional 30-60 minutes at room temperature.
-
-
Purification:
-
Remove the excess linker and quenching reagent to isolate the purified conjugate using SEC or dialysis.
-
Representative Protocol for PROTAC Synthesis
This compound is an ideal linker for synthesizing PROTACs, connecting a target protein-binding ligand (warhead) with an E3 ligase ligand. This is typically a two-step sequential reaction.
Materials:
-
Warhead ligand with a nucleophilic handle (e.g., -OH, -NH₂, -SH)
-
E3 ligase ligand with a nucleophilic handle
-
This compound
-
Anhydrous DMF
-
Base: N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Analytical and Preparative HPLC
Methodology:
-
Step 1: Synthesis of Warhead-PEG3-Bromide Intermediate
-
Dissolve the warhead ligand (1.0 eq) in anhydrous DMF.
-
Add a suitable base (e.g., DIPEA, 2-3 eq) to deprotonate the nucleophile.
-
Add this compound (1.1-1.5 eq) to the solution.
-
Stir the reaction at room temperature or elevated temperature (e.g., 60 °C) for 4-16 hours, monitoring by LC-MS until the starting material is consumed.
-
Perform an aqueous work-up and purify the mono-substituted intermediate using column chromatography or preparative HPLC.
-
-
Step 2: Synthesis of the Final PROTAC
-
Dissolve the purified Warhead-PEG3-Bromide intermediate (1.0 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Add base (DIPEA, 3.0 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction, perform a suitable work-up, and purify the final PROTAC molecule by preparative HPLC.
-
Confirm the identity and purity of the final product using LC-MS and NMR.
-
Visualized Workflows
Diagrams created using Graphviz provide a clear visual representation of the experimental processes involving this compound.
References
- 1. 1,11-Dibromoundecane | C11H22Br2 | CID 85551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 31255-26-2 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biosynth.com [biosynth.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Core Mechanism of Action of Bromo-PEG3-bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG3-bromide, also known as 1,11-dibromo-3,6,9-trioxaundecane, is a homobifunctional crosslinking reagent. Its structure consists of a central hydrophilic polyethylene glycol (PEG) chain of three ethylene glycol units, flanked by a reactive bromide group at each terminus. The bromide ions are excellent leaving groups, making this molecule highly suitable for nucleophilic substitution reactions.[1][2][3] This key characteristic allows for the covalent linkage of two different molecular entities, positioning this compound as a valuable tool in bioconjugation and the development of novel therapeutics.[4]
The primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the cell's own proteasome.[5] The this compound linker plays a crucial role in this process by connecting the ligand that binds to the target protein with the ligand that recruits the E3 ligase. The PEG component of the linker enhances the solubility and bioavailability of the resulting PROTAC molecule.[1][2]
This guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its application in the synthesis and function of PROTACs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 31255-26-2 |
| Molecular Formula | C8H16Br2O3 |
| Molecular Weight | 320.02 g/mol |
| Appearance | Colorless to light yellow liquid |
| SMILES | BrCCOCCOCCOCCBr |
Mechanism of Action in PROTAC Synthesis and Function
The core function of this compound is to act as a linker in the synthesis of PROTACs. This is achieved through a two-step nucleophilic substitution reaction, where the two bromide groups are sequentially replaced by nucleophiles present on the target protein ligand and the E3 ligase ligand.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound generally follows the workflow depicted below. In the first step, one of the bromide groups reacts with a nucleophile (e.g., an amine, thiol, or hydroxyl group) on the first ligand. In the second step, the remaining bromide group reacts with a nucleophile on the second ligand.
PROTAC Mechanism of Action
Once synthesized, the PROTAC molecule, with its this compound derived linker, facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not consumed in this process and can catalytically induce the degradation of multiple target protein molecules.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a PROTAC using this compound. This protocol is provided as an illustrative example and may require optimization for specific ligands and reaction conditions.
Materials and Reagents:
-
Target Protein Ligand with a nucleophilic handle (e.g., -NH2, -OH, -SH)
-
E3 Ligase Ligand with a nucleophilic handle
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Diisopropylethylamine (DIPEA)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
-
Purification equipment (e.g., HPLC, column chromatography)
-
Analytical equipment (e.g., LC-MS, NMR)
Procedure:
Step 1: Synthesis of Ligand-PEG3-bromide Intermediate
-
Under an inert atmosphere, dissolve the first ligand (1.0 eq) in anhydrous DMF.
-
Add a suitable base (e.g., K2CO3, 2.0-3.0 eq) to the solution and stir for 30 minutes at room temperature.
-
Add a solution of this compound (1.1-1.5 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and perform an aqueous workup.
-
Purify the intermediate product by column chromatography.
Step 2: Synthesis of the Final PROTAC
-
Dissolve the purified intermediate from Step 1 (1.0 eq) and the second ligand (1.2 eq) in anhydrous DMF under an inert atmosphere.
-
Add a suitable base (e.g., DIPEA, 3.0 eq) to the reaction mixture.
-
Heat the reaction mixture if necessary and stir for 12-48 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup and extract the final PROTAC product.
-
Purify the final PROTAC by preparative HPLC.
-
Confirm the identity and purity of the final product by HRMS and NMR.
Quantitative Data
Specific quantitative data for PROTACs utilizing a this compound linker would need to be determined experimentally for each specific target and E3 ligase pair. Key performance indicators for PROTAC efficacy are summarized in the table below.
| Parameter | Description | Typical Units |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | nM or µM |
| Dmax | The maximum percentage of target protein degradation achieved. | % |
| t1/2 | The time required to degrade 50% of the target protein at a given PROTAC concentration. | hours |
Conclusion
This compound is a versatile homobifunctional linker that plays a critical role in the synthesis of PROTACs. Its two reactive bromide groups allow for the sequential conjugation of a target protein ligand and an E3 ligase ligand, while the hydrophilic PEG3 spacer imparts favorable physicochemical properties to the resulting PROTAC molecule. The ability of PROTACs to catalytically induce the degradation of target proteins makes them a promising therapeutic modality, and linkers such as this compound are essential components in their design and development. The experimental protocols and mechanistic understanding provided in this guide serve as a foundation for researchers and drug development professionals working in this exciting field.
References
An In-depth Technical Guide on the Safety and Handling of Bromo-PEG3-bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and experimental application of Bromo-PEG3-bromide, a bifunctional, polyethylene glycol (PEG)-based linker. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates critical safety information from the SDS of the closely related compound, 1,2-bis(2-bromoethoxy)ethane (also known as Bromo-PEG2-bromide), and other similar bromo-compounds. This information is intended to supplement, not replace, standard laboratory safety protocols and professional judgment.
Chemical and Physical Properties
This compound is a useful crosslinking agent in bioconjugation and is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its PEG spacer enhances solubility in aqueous media, a desirable characteristic in biological applications.[2] The terminal bromide ions serve as good leaving groups for nucleophilic substitution reactions.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C8H16Br2O3 | [1] |
| Molecular Weight | 320.02 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | ≥96% | ChemScene |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
| Storage | Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20°C | MedKoo Biosciences |
| Boiling Point | Not available | |
| Density | 1.5686 g/cm³ (predicted) | [1] |
| SMILES | BrCCOCCOCCOCCBr | [1] |
| InChI | InChI=1S/C8H16Br2O3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-8H2 | MedKoo Biosciences |
Hazard Identification and Safety Precautions
Based on the GHS classification for the analogous compound 1,2-bis(2-bromoethoxy)ethane, this compound should be handled with care.[3]
GHS Hazard Classification (extrapolated):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[3]
Precautionary Statements:
-
Prevention: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4] Wash skin thoroughly after handling.[4] Do not eat, drink, or smoke when using this product.[4] Use only outdoors or in a well-ventilated area.[5] Wear protective gloves, protective clothing, eye protection, and face protection.[4]
-
Response:
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[5]
-
If on Skin: Wash with plenty of water.[6] If skin irritation occurs, get medical advice/attention.[6] Take off contaminated clothing and wash it before reuse.[6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] If eye irritation persists, get medical advice/attention.[6]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[6] Call a POISON CENTER or doctor if you feel unwell.[6]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[6] Store locked up.[6]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[6]
Experimental Protocols
The following is a generalized protocol for a bioconjugation reaction using this compound. This protocol is based on methodologies for similar bifunctional linkers and should be adapted for specific experimental needs.
Objective: To conjugate this compound to a thiol-containing molecule (e.g., a cysteine-containing peptide).
Materials:
-
This compound
-
Thiol-containing molecule
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)
-
Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Analytical equipment for reaction monitoring (e.g., LC-MS)
-
Purification system (e.g., Preparative HPLC)
Procedure:
-
Preparation:
-
Ensure all glassware is dry and the reaction will be performed under an inert atmosphere to prevent side reactions with moisture.
-
Bring all reagents to room temperature before use.
-
-
Reaction Setup:
-
In the reaction vessel, dissolve the thiol-containing molecule in anhydrous DMF.
-
Add this compound to the solution. A typical molar excess of the linker is between 1.2 and 2 equivalents.
-
Add the tertiary amine base (e.g., DIPEA) to the reaction mixture. The base will act as a scavenger for the HBr generated during the reaction. A common molar excess for the base is 3 equivalents.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using a suitable analytical technique, such as LC-MS, at regular intervals (e.g., every 1-2 hours).
-
The reaction is complete when the starting material (thiol-containing molecule) is consumed. Reaction times can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with brine to remove the DMF and excess base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using an appropriate method, such as preparative HPLC, to obtain the desired conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as LC-MS and NMR.
-
Visualizations
Experimental Workflow for Bioconjugation
Caption: A typical experimental workflow for a bioconjugation reaction.
Reactivity of this compound
References
An In-depth Technical Guide to Bromo-PEG3-bromide: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG3-bromide, a bifunctional polyethylene glycol (PEG) derivative, has emerged as a critical tool in modern biochemical and pharmaceutical research. Its unique properties, particularly the presence of two reactive bromide groups and a hydrophilic PEG spacer, make it an invaluable linker for a variety of applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) and the functionalization of nanoparticles for targeted drug delivery. This technical guide provides a comprehensive overview of the molecular characteristics, key applications, and detailed experimental protocols associated with this compound.
Core Molecular Properties
This compound is characterized by a central tri(ethylene glycol) unit flanked by two bromine atoms. The bromide ions are excellent leaving groups, facilitating nucleophilic substitution reactions, which are fundamental to its utility as a chemical linker.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆Br₂O₃ | [1] |
| Molecular Weight | 320.02 g/mol | [1] |
| CAS Number | 31255-26-2 | [1][2][3] |
| Appearance | Colorless to light yellow liquid | |
| Purity | ≥95% - 98% | [3] |
| Synonyms | 1,11-dibromo-3,6,9-trioxaundecane |
Key Applications
The bifunctional nature of this compound makes it a versatile reagent in several cutting-edge areas of biomedical research.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[4][5][6] A PROTAC typically consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound is frequently employed as a component of this linker. The PEG component enhances the solubility and cell permeability of the PROTAC, while the two bromide groups allow for the sequential attachment of the target protein ligand and the E3 ligase ligand.
The general mechanism of PROTAC action is a prime example of induced proximity, a key concept in chemical biology.
Nanoparticle Functionalization for Drug Delivery
PEGylation, the process of attaching PEG chains to a molecule or nanoparticle, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[7] Coating nanoparticles with PEG, often using reagents like this compound, can shield them from the immune system, reduce opsonization and phagocytosis, and prolong their circulation time in the bloodstream. This "stealth" effect allows for more efficient accumulation of the nanoparticles at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect. The terminal bromide groups on the PEG linker can be further functionalized with targeting ligands (e.g., antibodies, peptides) to achieve active targeting of specific cells or tissues.
Experimental Protocols
The following are generalized protocols for the use of this compound in the synthesis of PROTACs. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.
General Protocol for Sequential PROTAC Synthesis
This protocol describes a two-step reaction where a "warhead" (targeting the protein of interest) is first attached to the this compound linker, followed by the attachment of an E3 ligase ligand.
Step 1: Synthesis of the Warhead-Linker Intermediate
-
Reagents and Materials:
-
Warhead with a nucleophilic group (e.g., -OH, -NH₂, -SH)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
A suitable base (e.g., potassium carbonate (K₂CO₃), N,N-Diisopropylethylamine (DIPEA))
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure: a. Dissolve the warhead (1.0 equivalent) in anhydrous DMF under an inert atmosphere. b. Add the base (2.0-3.0 equivalents) to the solution and stir at room temperature for 30 minutes. c. In a separate flask, dissolve this compound (1.1-1.5 equivalents) in anhydrous DMF. d. Add the this compound solution to the warhead solution. e. Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. f. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). g. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography to obtain the warhead-linker intermediate.
Step 2: Synthesis of the Final PROTAC
-
Reagents and Materials:
-
Warhead-linker intermediate from Step 1
-
E3 ligase ligand with a nucleophilic group
-
Anhydrous DMF
-
A suitable base (e.g., K₂CO₃, DIPEA)
-
Inert atmosphere
-
-
Procedure: a. Dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF under an inert atmosphere. b. Add the base (2.0-3.0 equivalents) and stir for 30 minutes at room temperature. c. Dissolve the warhead-linker intermediate (1.0-1.2 equivalents) in anhydrous DMF and add it to the E3 ligase ligand solution. d. Heat the reaction mixture to 60-90 °C and stir for 12-48 hours. e. Monitor the reaction for the formation of the final PROTAC. f. Upon completion, perform a similar work-up as in Step 1. g. Purify the final PROTAC molecule using an appropriate method, such as preparative High-Performance Liquid Chromatography (HPLC).
Conclusion
This compound is a highly versatile and valuable tool for researchers in drug discovery and development. Its well-defined structure and predictable reactivity allow for the rational design and synthesis of complex biomolecules and drug delivery systems. The applications in PROTACs and nanoparticle functionalization highlight its importance in advancing modern therapeutics. The provided protocols offer a foundation for the practical application of this important chemical linker in the laboratory. As with any chemical synthesis, appropriate safety precautions should be taken, and reaction conditions should be optimized for each specific application.
References
- 1. scbt.com [scbt.com]
- 2. This compound, 31255-26-2 | BroadPharm [broadpharm.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the First Selective and Potent PROTAC Degrader for the Pseudokinase TRIB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorfrancis.com [taylorfrancis.com]
An In-depth Technical Guide to Bromo-PEG3-bromide Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemistry, properties, and applications of the Bromo-PEG3-bromide linker, a versatile tool in the field of bioconjugation and drug development. The content herein is intended to furnish researchers, scientists, and drug development professionals with the detailed information necessary to effectively utilize this linker in their work.
Core Concepts: Understanding the this compound Linker
The this compound linker is a homobifunctional crosslinker featuring two terminal bromide groups connected by a three-unit polyethylene glycol (PEG) spacer.[1] The bromide atoms serve as excellent leaving groups in nucleophilic substitution reactions, making the linker highly reactive towards nucleophiles such as thiols (from cysteine residues) and amines (from lysine residues or N-termini) on biomolecules.[1][2] The hydrophilic PEG chain enhances the aqueous solubility of the linker and the resulting conjugates, which is a crucial property for biological applications.[1][3]
Chemical Structure and Physicochemical Properties
The fundamental structure of this compound is characterized by its bifunctional nature, enabling the crosslinking of molecules.
| Property | Value |
| IUPAC Name | 1-bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane |
| Molecular Formula | C8H16Br2O3 |
| Molecular Weight | 320.02 g/mol |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in water, DMSO, DMF |
Reactivity and Bioconjugation Chemistry
The reactivity of the this compound linker is centered around the nucleophilic substitution at the carbon atoms bearing the bromide leaving groups. Thiol groups, particularly the deprotonated thiolate form found in cysteine residues at physiological pH, are potent nucleophiles that readily react with the linker to form stable thioether bonds.[4]
Quantitative Performance Data
The selection of a linker in bioconjugation is often guided by quantitative parameters such as reaction kinetics and the stability of the resulting linkage. The following table summarizes key performance data for thiol-alkylation reactions, which are characteristic of the this compound linker's reactivity.
| Parameter | Thiol-Alkylation (e.g., with Bromo-Linker) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | 0.056 - 40.2[5] |
| Reaction Conditions | pH-dependent (typically pH 7-9 for thiols)[5] |
| Biocompatibility | Good, but potential for off-target reactions with other nucleophiles.[5] |
| Resulting Linkage | Thioether[5] |
| Linkage Stability | Thioether bonds can be susceptible to oxidation.[5] |
Applications in Drug Development
The this compound linker is a valuable component in the construction of complex therapeutic molecules, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells.[6] The linker plays a critical role in the stability, pharmacokinetics, and efficacy of the ADC.[6] The hydrophilic PEG spacer of the this compound linker can improve the solubility and reduce aggregation of the ADC.[6]
The general mechanism of action for an ADC involves its binding to a tumor-specific antigen, internalization, and subsequent release of the cytotoxic payload, leading to apoptosis of the cancer cell.[6]
Mechanism of action for an Antibody-Drug Conjugate (ADC).
A key signaling pathway targeted by ADCs is the HER2 pathway, which is overexpressed in various cancers, including breast and gastric cancers.[7][8]
HER2 signaling pathway targeted by an ADC.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[9][10] The this compound linker can be used to connect the POI-binding ligand to the E3 ligase-binding ligand.[10] The length and flexibility of the PEG spacer are critical for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[11]
The PROTAC mechanism involves the formation of this ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[9][11]
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 3. purepeg.com [purepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibody-drug conjugates in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Bromo-PEG3-bromide for Bioconjugation
For researchers, scientists, and drug development professionals venturing into bioconjugation, the selection of an appropriate linker is a critical step that dictates the stability, efficacy, and pharmacokinetic properties of the resulting conjugate. Bromo-PEG3-bromide, a homobifunctional crosslinker, offers a versatile tool for covalently linking biomolecules. This guide provides a comprehensive overview of its application, particularly focusing on the conjugation to proteins through thiol-alkylation, a common strategy in the development of targeted therapeutics like antibody-drug conjugates (ADCs).
Core Concepts in this compound Bioconjugation
This compound is a polyethylene glycol (PEG) derivative featuring a bromide group at each end of a three-unit PEG spacer.[1][2] The bromide atoms serve as excellent leaving groups in nucleophilic substitution reactions, making the molecule highly reactive towards nucleophiles such as the thiol groups of cysteine residues and the amine groups of lysine residues on proteins.[1][3][4] The inclusion of the hydrophilic PEG3 spacer can enhance the aqueous solubility of the resulting bioconjugate, which is particularly beneficial when working with hydrophobic payloads.[1][2] This property can help to reduce aggregation and improve the pharmacokinetic profile of the final product.[1]
The primary application of this compound in bioconjugation is as a crosslinking agent, enabling the formation of stable thioether bonds with sulfhydryl groups (-SH) on biomolecules.[3][4] This is a cornerstone of modern drug development, particularly in the construction of ADCs, where a cytotoxic drug is linked to a monoclonal antibody to achieve targeted delivery to cancer cells.[1]
Data Presentation: A Representative Bioconjugation Experiment
| Parameter | Target Value | Achieved Value | Method of Analysis |
| Antibody Concentration | 5.0 mg/mL | 4.8 mg/mL | A280 Spectroscopy |
| Molar Ratio (Linker:Antibody) | 8:1 | 8:1 | - |
| Conjugation Yield | > 80% | 85% | Protein Quantification |
| Average Drug-to-Antibody Ratio (DAR) | 4.0 | 3.8 | HIC-HPLC / Mass Spectrometry |
| Purity (Monomer %) | > 95% | 97% | SEC-HPLC |
| Unconjugated Drug-Linker | < 1% | < 0.5% | RP-HPLC |
Table adapted from a representative experiment with Bis-Bromoacetamido-PEG11, a homobifunctional thiol-reactive linker.[5]
Experimental Protocols
The following protocols provide a detailed methodology for a typical bioconjugation experiment involving the reaction of a bromo-PEG linker with a monoclonal antibody.
Antibody Reduction (Generation of Free Thiols)
This protocol describes the selective reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM)
-
Reduction Buffer (e.g., PBS with 1 mM EDTA, degassed)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Prepare the mAb solution at a concentration of 5-10 mg/mL in the Reduction Buffer.
-
TCEP Addition: To achieve a target Drug-to-Antibody Ratio (DAR) of 4 (four free thiols per antibody), add 2.1 molar equivalents of TCEP to the antibody solution. For a target DAR of 8, approximately 4.2 equivalents may be required. The optimal TCEP concentration should be determined empirically for each specific antibody.[5]
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
TCEP Removal: Immediately after incubation, remove the excess TCEP using a pre-equilibrated desalting column. Elute the reduced antibody with the Reduction Buffer.
-
Concentration Determination: Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.
Conjugation with this compound
This protocol outlines the reaction of the reduced antibody with the this compound linker.
Materials:
-
Reduced monoclonal antibody with free thiols
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Conjugation Buffer (e.g., PBS, pH 7.5-8.5, degassed)
-
Quenching solution (e.g., 1 M N-acetylcysteine or L-cysteine)
Procedure:
-
Linker Preparation: Allow the vial of this compound to warm to room temperature before opening. Prepare a stock solution of the linker (e.g., 10-50 mM) in anhydrous DMSO or DMF immediately before use.
-
Conjugation Reaction: Add a 1.5 to 2-fold molar excess of the this compound solution per free thiol to the reduced antibody solution with gentle mixing.[5] Ensure the final concentration of the organic solvent is below 10% (v/v).
-
Incubation: Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. The optimal reaction time and temperature should be determined empirically for each specific system.
-
Quenching: To stop the reaction and consume any unreacted linker, add the quenching solution to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature.
Purification and Characterization of the Conjugate
This protocol describes the purification of the antibody-linker conjugate and subsequent characterization to determine purity and DAR.
Materials:
-
Crude antibody-linker conjugate
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis)
-
Characterization instruments (e.g., HPLC, Mass Spectrometer)
Procedure:
-
Purification: Remove unreacted this compound, quenching reagent, and other byproducts by SEC or dialysis.
-
Purity Analysis: Analyze the purified conjugate by SEC-HPLC to determine the percentage of monomeric species and the presence of any aggregates.
-
DAR Determination: The average DAR can be determined using various techniques, including Hydrophobic Interaction Chromatography (HIC)-HPLC, Reverse Phase (RP)-HPLC of the reduced and separated antibody chains, or mass spectrometry.[2][6][7]
Visualizing the Process: Diagrams and Workflows
To further clarify the concepts and procedures described, the following diagrams have been generated using the Graphviz DOT language.
Caption: Reaction pathway for thiol-alkylation with this compound.
Caption: Experimental workflow for bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Site-Specific Quantitation of Drug Conjugations on Antibody-Drug Conjugates (ADCs) Using a Protease-Assisted Drug Deconjugation and Linker-like Labeling (PADDLL) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JenKem Technology PEG Products for ADCs - JenKem Technology USA [jenkemusa.com]
- 5. benchchem.com [benchchem.com]
- 6. Multi-Arm PEGs for ADCs [jenkemusa.com]
- 7. Linker and Conjugation Site Synergy in Antibody-Drug Conjugates: Impacts on Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Conjugation using Bromo-PEG3-bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of proteins using the homobifunctional crosslinker, Bromo-PEG3-bromide. This reagent is utilized for introducing a flexible, hydrophilic polyethylene glycol (PEG) spacer between biomolecules. The terminal bromide groups react with nucleophiles, most commonly the thiol groups of cysteine residues on proteins, to form stable thioether bonds.
Introduction
This compound is a PEG derivative featuring two bromide end groups.[1][2] The bromide ion is an effective leaving group, facilitating nucleophilic substitution reactions.[1][2][3] The incorporation of a three-unit PEG spacer enhances the solubility and can reduce the immunogenicity of the resulting bioconjugate.[4] This crosslinker is suitable for a variety of bioconjugation applications, including the PEGylation of proteins and peptides to improve their pharmacokinetic properties.[4][5]
Key Applications:
-
PEGylation of Proteins and Peptides: Enhances solubility, stability, and circulation half-life while potentially reducing immunogenicity.[5][6]
-
Crosslinking Proteins: Can be used to form intramolecular or intermolecular crosslinks in proteins.
-
Surface Modification: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.[4]
Quantitative Data Summary
The following table summarizes typical reaction conditions for the conjugation of bromo-functionalized PEG linkers to protein thiols. These parameters should be optimized for each specific protein and application.
| Parameter | Recommended Range | Notes |
| Molar Ratio (Linker : Protein) | 5:1 to 20:1 | Higher ratios may be necessary for less reactive thiol groups.[5][7] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can favor intermolecular crosslinking.[5] |
| Reaction pH | 7.0 - 8.5 | A higher pH increases the concentration of the more reactive thiolate anion.[5] |
| Reaction Temperature | 4°C - 25°C | Lower temperatures can be used for sensitive proteins to minimize degradation.[5][7] |
| Reaction Time | 2 - 16 hours | The reaction progress should be monitored to determine the optimal time.[5][7] |
| Solvent for Linker | Anhydrous DMF or DMSO | Prepare the stock solution immediately before use.[5] |
Experimental Protocols
This section provides a detailed protocol for the conjugation of this compound to a protein containing accessible cysteine residues.
Materials and Reagents
-
This compound
-
Protein with accessible cysteine residues
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer, pH 7.0-8.5), deoxygenated
-
Reducing Agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)), optional
-
Quenching Reagent (e.g., L-cysteine or N-acetylcysteine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for buffer exchange and purification
-
Analytical equipment for characterization (e.g., SDS-PAGE, Mass Spectrometry, HPLC)
Workflow for Protein Conjugation
Experimental workflow for protein conjugation.
Detailed Procedure
Step 1: Preparation of the Thiol-Containing Protein
-
Dissolve the protein in the selected deoxygenated reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.[5]
-
If the protein's cysteine residues are in the form of disulfide bonds, they need to be reduced to generate free thiols. Add a 10-20 fold molar excess of a reducing agent like TCEP and incubate at room temperature for 1 hour.[5]
-
Following reduction, it is crucial to remove the excess reducing agent to prevent it from reacting with the this compound. This can be achieved using a desalting column or through dialysis against the deoxygenated reaction buffer.[5][7]
Step 2: Preparation of this compound Solution
-
Immediately prior to initiating the conjugation reaction, prepare a stock solution of this compound in an anhydrous organic solvent such as DMF or DMSO at a concentration of 10-100 mM.[5]
Step 3: Conjugation Reaction
-
Add the this compound stock solution to the prepared protein solution to achieve the desired molar excess, typically starting with a 5-20 fold molar excess of the linker over the protein.[5][7]
-
Incubate the reaction mixture at room temperature (25°C) for 2-4 hours or at 4°C overnight with gentle stirring.[5][7] The reaction should ideally be performed in an oxygen-free environment to prevent the re-oxidation of free thiols.[7]
-
Monitor the reaction progress using appropriate analytical techniques such as SDS-PAGE or mass spectrometry to determine the optimal reaction time.
Step 4: Quenching the Reaction
-
Once the desired level of conjugation is achieved, quench the reaction by adding a quenching reagent with a free thiol, such as L-cysteine or N-acetylcysteine, to react with any unreacted this compound.
Step 5: Purification of the Conjugate
-
Remove the excess linker and quenching reagent from the reaction mixture. This is typically done using size-exclusion chromatography (SEC) or dialysis.
Step 6: Characterization of the Conjugate
-
Analyze the purified protein-PEG conjugate to determine the degree of PEGylation and confirm its purity. Common analytical methods include:
-
SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact mass of the conjugate and calculate the number of PEG units attached per protein molecule.
-
HPLC (Size-Exclusion or Reverse-Phase): To assess the purity of the conjugate and separate different species.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the reaction mechanism between this compound and a protein's cysteine residue.
Reaction of this compound with a protein thiol.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Insufficient molar excess of the linker.- Low reaction pH.- Incomplete reduction of disulfide bonds.- Short reaction time or low temperature. | - Increase the molar ratio of this compound.[5]- Increase the reaction pH to favor thiolate formation (up to 8.5).[5]- Ensure complete reduction and removal of the reducing agent.[5]- Increase the reaction time or temperature.[5] |
| Protein Aggregation | - High protein concentration.- Unfavorable buffer conditions. | - Decrease the protein concentration.[5]- Optimize the buffer composition, potentially including stabilizers.[5] |
| Non-specific Modification | - Reaction with other nucleophilic residues (e.g., lysine, histidine). | - Optimize the reaction pH to favor thiol reactivity (pH 7.0-7.5). |
For further assistance, please refer to the technical support documentation for your specific reagents.
References
Application Notes and Protocols for Bromo-PEG3-bromide in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Bromo-PEG3-bromide as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These guidelines are intended to assist researchers in the design, synthesis, and evaluation of novel protein degraders.
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest (POIs).[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and cell permeability.[3][4] The defined length of PEG units allows for systematic optimization of the distance between the POI and the E3 ligase to facilitate efficient ubiquitination and subsequent degradation of the target protein.[2] this compound is a versatile PEG-based linker that provides two reactive bromine atoms for sequential conjugation to the POI and E3 ligase ligands.[5]
General Principles of PROTAC Synthesis with this compound
The synthesis of a PROTAC using this compound is a modular process that involves the sequential coupling of the POI ligand (warhead) and the E3 ligase ligand. The two bromine atoms on the linker serve as reactive sites for nucleophilic substitution. Typically, the warhead and E3 ligase ligand will possess nucleophilic functional groups such as phenols, amines, or thiols. The synthesis strategy often involves a two-step process where the first ligand is reacted with one of the bromine atoms on the linker, followed by purification of the intermediate and subsequent reaction with the second ligand.
Representative Application: Synthesis of a BRD4-Targeting PROTAC
This section details the synthesis and evaluation of a representative PROTAC targeting Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription, using this compound as the linker.[6][7] The synthesis will couple the BRD4 inhibitor JQ1 (as the warhead) with a derivative of pomalidomide (recruiting the E3 ligase Cereblon).
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis and activity of the BRD4-targeting PROTAC.
Table 1: Synthesis and Characterization
| Compound | Molecular Weight ( g/mol ) | Starting Amount (mg) | Equivalents | Yield (%) | Purity (HPLC) |
| JQ1-amine | 456.5 | 100 | 1.0 | - | >98% |
| This compound | 319.98 | 84 | 1.2 | - | >95% |
| JQ1-PEG3-Br Intermediate | 696.5 | - | - | 75 | >95% |
| Pomalidomide-amine | 287.3 | 45 | 1.1 | - | >98% |
| Final BRD4 PROTAC | 903.8 | - | - | 60 | >99% |
Table 2: Biological Activity Data
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Final BRD4 PROTAC | BRD4 | MV4-11 | 7.36 | >98 |
DC50: Half-maximal degradation concentration. Dmax: Maximum level of degradation.[8]
Experimental Protocols
3.2.1. Synthesis of JQ1-PEG3-Br Intermediate
This step involves the nucleophilic substitution of one of the bromine atoms on this compound with an amine-functionalized JQ1.
-
Materials:
-
JQ1-amine
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
-
Procedure:
-
To a solution of JQ1-amine (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq).
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the JQ1-PEG3-Br intermediate.
-
3.2.2. Synthesis of the Final BRD4 PROTAC
This step involves the nucleophilic substitution of the remaining bromine atom on the JQ1-PEG3-Br intermediate with an amine-functionalized pomalidomide derivative.
-
Materials:
-
JQ1-PEG3-Br intermediate
-
Pomalidomide-amine
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Procedure:
-
To a solution of the JQ1-PEG3-Br intermediate (1.0 eq) in anhydrous DMF, add the Pomalidomide-amine (1.1 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and purify the final PROTAC by preparative HPLC.
-
Characterize the final product by HRMS and NMR to confirm its identity and purity.
-
3.2.3. Western Blotting for BRD4 Degradation
This protocol is used to determine the DC50 and Dmax of the synthesized PROTAC.
-
Materials:
-
MV4-11 cells (or other suitable cell line expressing BRD4)
-
Synthesized BRD4 PROTAC
-
Cell lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Primary antibodies (anti-BRD4, anti-GAPDH or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
-
-
Procedure:
-
Seed MV4-11 cells in 6-well plates and allow them to adhere.
-
Treat the cells with a serial dilution of the BRD4 PROTAC (e.g., 0.1 nM to 10 µM) for 18 hours. Include a vehicle control (DMSO).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against BRD4 and a loading control.
-
Incubate with an HRP-conjugated secondary antibody and visualize the bands using an ECL substrate.
-
Quantify the band intensities and normalize the BRD4 signal to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizations
Signaling Pathway
BRD4 is a key transcriptional co-activator involved in various oncogenic signaling pathways. The diagram below illustrates a simplified representation of the BRD4-regulated Jagged1/Notch1 signaling pathway, which is implicated in cancer cell migration and invasion.[9][10]
Caption: BRD4 promotes Jagged1 expression, which activates Notch1 signaling.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of a PROTAC using this compound.
Caption: Workflow for PROTAC synthesis and biological evaluation.
PROTAC Mechanism of Action
The diagram below illustrates the general mechanism of action for a PROTAC molecule.
Caption: PROTAC-mediated ubiquitination and degradation of a target protein.
References
- 1. Recent advances in PROTACs for drug targeted protein research: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Nanoparticle Surface Modification using Bromo-PEG3-bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a critical strategy in nanomedicine. PEGylation imparts "stealth" properties to nanoparticles, enhancing their systemic circulation time, improving stability, and reducing immunogenicity. This is achieved by creating a hydrophilic layer on the nanoparticle surface that minimizes protein adsorption (opsonization) and recognition by the mononuclear phagocyte system. Bromo-PEG3-bromide is a short, flexible, and hydrophilic bifunctional linker ideal for covalently attaching this protective PEG layer to various nanoparticle surfaces. The two bromide groups serve as excellent leaving groups for nucleophilic substitution reactions, allowing for efficient conjugation.
These application notes provide a comprehensive guide to the use of this compound for the surface modification of nanoparticles. Detailed protocols for the functionalization of different nanoparticle types are presented, along with methods for characterization and quantitative analysis.
Core Principles of Nanoparticle Functionalization with this compound
The fundamental principle behind using this compound for nanoparticle surface modification lies in the nucleophilic substitution reaction between the bromide end-groups of the PEG linker and a nucleophilic functional group on the nanoparticle surface. Common nucleophiles on nanoparticle surfaces include thiols (-SH) and amines (-NH2). The hydrophilic PEG spacer increases the solubility of the nanoparticles in aqueous media.[1]
The general workflow for this process can be visualized as follows:
Caption: Experimental workflow for nanoparticle PEGylation.
Experimental Protocols
Protocol 1: Functionalization of Thiolated Nanoparticles
This protocol outlines the covalent attachment of this compound to nanoparticles that have been surface-functionalized with thiol groups.
Materials:
-
Thiol-functionalized nanoparticles
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitrogen gas
Procedure:
-
Disperse the thiol-functionalized nanoparticles in anhydrous DMF.
-
Add this compound to the nanoparticle suspension. A typical starting point is a 10-fold molar excess of the PEG linker relative to the estimated surface thiol groups.
-
Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere to prevent oxidation of the thiol groups.
-
Collect the PEGylated nanoparticles by centrifugation. The speed and duration will depend on the size and density of the nanoparticles (e.g., 12,000 x g for 20 minutes).
-
Wash the nanoparticles to remove unreacted this compound and byproducts. Perform three sequential washes with DMF, followed by three washes with absolute ethanol, and finally three washes with deionized water.
-
Resuspend the purified PEGylated nanoparticles in a suitable buffer, such as PBS, for storage or further use.
Protocol 2: Functionalization of Amine-Functionalized Nanoparticles
This protocol describes the conjugation of this compound to nanoparticles possessing primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a non-nucleophilic base
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Disperse the amine-functionalized nanoparticles in anhydrous DMF or DMSO.
-
Add a non-nucleophilic base, such as TEA or DIPEA, to the nanoparticle suspension to act as a proton scavenger. A 2 to 3-fold molar excess relative to the PEG linker is recommended.
-
Add this compound to the nanoparticle suspension. A 10 to 20-fold molar excess of the PEG linker is a common starting point.
-
Stir the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere.
-
Collect the PEGylated nanoparticles by centrifugation (e.g., 12,000 x g for 20 minutes).
-
Wash the nanoparticles thoroughly to remove unreacted reagents. Perform three washes with DMF or DMSO, followed by three washes with ethanol, and finally three washes with deionized water.
-
Resuspend the final PEGylated nanoparticles in PBS or another buffer of choice.
Characterization of PEGylated Nanoparticles
Thorough characterization is essential to confirm successful PEGylation and to understand the properties of the modified nanoparticles.
| Parameter | Technique | Expected Outcome |
| Size and Morphology | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | An increase in hydrodynamic diameter (DLS) is expected after PEGylation. TEM/SEM can confirm that the core morphology of the nanoparticles is maintained. |
| Surface Charge | Zeta Potential Measurement | A decrease in the magnitude of the zeta potential is typically observed as the charged surface groups are shielded by the neutral PEG layer. |
| Confirmation of PEGylation | Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS) | FTIR can show characteristic PEG peaks (e.g., C-O-C ether stretch). XPS can be used to detect the elemental composition of the surface, confirming the presence of the PEG layer. |
| Quantification of PEGylation | Thermogravimetric Analysis (TGA), Nuclear Magnetic Resonance (NMR) Spectroscopy | TGA can determine the weight percentage of the grafted PEG. NMR can be used to quantify the PEG density on the nanoparticle surface. |
| Colloidal Stability | DLS measurements in high salt buffers or biological media | PEGylated nanoparticles should exhibit improved stability (i.e., minimal aggregation) in high ionic strength solutions compared to their unmodified counterparts. |
Data Presentation: Impact of PEGylation on Nanoparticle Properties
The following table summarizes typical quantitative data obtained before and after surface modification of nanoparticles with this compound. The exact values will vary depending on the nanoparticle core material, size, and the specific reaction conditions.
| Property | Before PEGylation | After PEGylation |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 120 ± 7 |
| Zeta Potential (mV) | -35 ± 3 | -10 ± 2 |
| Grafting Density (PEG chains/nm²) | N/A | 0.5 - 2.0 |
| Stability in 1M NaCl (24h) | Aggregation observed | Stable dispersion |
Signaling Pathway and Logical Relationships
The "stealth" effect conferred by PEGylation is crucial for in vivo applications as it helps nanoparticles evade the mononuclear phagocyte system (MPS), leading to prolonged circulation times. This allows for enhanced accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.
Caption: Rationale for nanoparticle PEGylation in drug delivery.
Conclusion
This compound is a versatile and effective reagent for the surface modification of nanoparticles. The protocols and characterization methods outlined in these application notes provide a solid framework for researchers to develop PEGylated nanoparticles with improved properties for a wide range of biomedical applications, including drug delivery, diagnostics, and bioimaging. Successful PEGylation is a key step in translating nanotechnology-based therapeutics from the laboratory to clinical settings.
References
A Step-by-Step Guide to Bromo-PEG3-bromide Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed application notes and protocols for reactions involving Bromo-PEG3-bromide, a versatile heterobifunctional crosslinker. The hydrophilic triethylene glycol (PEG3) spacer enhances the aqueous solubility of conjugates, making it an invaluable tool in bioconjugation, drug delivery, and the development of novel therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The core of its reactivity lies in the two bromide groups, which are excellent leaving groups for nucleophilic substitution reactions with a variety of nucleophiles.[4][5][6]
Principle of Reaction
The fundamental reaction mechanism for this compound is a nucleophilic substitution, typically following an SN2 pathway.[1] In this reaction, a nucleophile (Nu:), such as an amine, thiol, or alcohol, attacks the electrophilic carbon atom attached to a bromine atom. This concerted reaction results in the displacement of the bromide ion and the formation of a new covalent bond between the nucleophile and the PEG linker.
General Reaction Scheme
The general reaction of this compound with a nucleophile can be depicted as follows:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. This compound, 31255-26-2 | BroadPharm [broadpharm.com]
Applications of Bromo-PEG3-bromide in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Bromo-PEG3-bromide as a versatile linker in the development of sophisticated drug delivery systems. This homobifunctional polyethylene glycol (PEG) linker, featuring a bromide at each terminus of a three-unit PEG chain, offers a strategic approach to conjugating therapeutic molecules to various carriers, thereby enhancing their pharmacological properties. The bromide groups serve as excellent leaving groups for nucleophilic substitution reactions, enabling covalent attachment to a wide range of functional groups present on drugs, targeting ligands, and nanoparticle surfaces.
The incorporation of the hydrophilic PEG3 spacer is critical for improving the solubility and stability of the resulting conjugates, reducing aggregation, and potentially minimizing immunogenicity.[1][2] These attributes make this compound an attractive tool for the construction of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and functionalized nanoparticles.
Key Applications:
-
Antibody-Drug Conjugates (ADCs): this compound can be employed to link potent cytotoxic agents to monoclonal antibodies (mAbs), facilitating targeted delivery to cancer cells.[2] The PEG linker can enhance the hydrophilicity of the ADC, which may improve its solubility and circulation half-life.
-
PROteolysis TArgeting Chimeras (PROTACs): In the synthesis of PROTACs, this compound can serve as the linker connecting a target protein-binding ligand and an E3 ligase-recruiting ligand.[3][4] The length and flexibility of the PEG chain are crucial for the formation of a productive ternary complex, leading to the degradation of the target protein.
-
Nanoparticle Functionalization: The bifunctional nature of this compound allows for its use in crosslinking applications or for the surface modification of nanoparticles. This can be used to attach targeting moieties or to create a hydrophilic shell that improves the nanoparticle's stability and biocompatibility in biological systems.
Quantitative Data on PEGylated Drug Delivery Systems
The following tables present representative data for drug delivery systems utilizing PEG linkers. While not specific to this compound, this data illustrates the typical physicochemical and pharmacokinetic parameters that can be expected and should be characterized when developing PEGylated therapeutics.
Table 1: Physicochemical Characterization of PEGylated Nanoparticles
| Parameter | Unmodified Nanoparticles | PEGylated Nanoparticles |
| Hydrodynamic Diameter (nm) | 150 ± 10 | 180 ± 15 |
| Polydispersity Index (PDI) | 0.250 | 0.150 |
| Zeta Potential (mV) | -25 ± 5 | -10 ± 3 |
| Drug Loading Content (%) | 10 ± 2 | 8 ± 1.5 |
| Encapsulation Efficiency (%) | 85 ± 5 | 80 ± 4 |
Data is illustrative and compiled from typical results reported for polymeric nanoparticles.
Table 2: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Therapeutics
| Parameter | Unmodified Therapeutic | PEGylated Therapeutic |
| Half-life (t½) in plasma (h) | 2 | 24 |
| Area Under the Curve (AUC) (µg·h/mL) | 50 | 500 |
| Clearance (mL/h/kg) | 20 | 2 |
| Volume of Distribution (Vd) (L/kg) | 0.5 | 0.1 |
This table provides a generalized comparison and actual values will vary depending on the specific drug and PEG linker used.
Experimental Protocols
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) via Thiol-Alkylation
This protocol describes a general method for conjugating a thiol-containing cytotoxic drug to an antibody using this compound as a crosslinker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Thiol-containing cytotoxic drug
-
Reducing agent (e.g., TCEP or DTT)
-
Reaction buffer (e.g., phosphate buffer with EDTA, pH 7.5-8.0)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC))
-
Anhydrous DMF or DMSO
Procedure:
-
Antibody Reduction:
-
Incubate the mAb with a 10-fold molar excess of TCEP at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove the excess TCEP using a desalting column equilibrated with the reaction buffer.
-
-
Drug-Linker Intermediate Synthesis:
-
Dissolve the thiol-containing drug (1 eq) and a slight excess of this compound (1.1 eq) in anhydrous DMF.
-
Add a suitable base (e.g., DIPEA, 2 eq) to facilitate the reaction.
-
Stir the reaction at room temperature and monitor by LC-MS.
-
Purify the mono-conjugated Drug-PEG3-Br intermediate.
-
-
Conjugation:
-
Add the purified Drug-PEG3-Br intermediate to the reduced mAb solution at a specific molar ratio (e.g., 5:1 linker-to-mAb).
-
Incubate the reaction at 4°C overnight with gentle mixing.
-
-
Quenching:
-
Add a 100-fold molar excess of N-acetylcysteine to quench any unreacted bromide groups.
-
-
Purification:
-
Purify the ADC using SEC to remove unreacted drug-linker and quenching reagent.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and aggregation state by SEC-HPLC.
-
Protocol 2: Synthesis of a PROTAC
This protocol outlines a two-step synthesis of a PROTAC using this compound to link a target protein ligand and an E3 ligase ligand.
Materials:
-
Target protein ligand with a nucleophilic handle (e.g., -OH, -NH2)
-
E3 ligase ligand with a nucleophilic handle
-
This compound
-
Anhydrous DMF
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
First Conjugation:
-
Dissolve the E3 ligase ligand (1.0 eq) and this compound (1.2 eq) in anhydrous DMF.
-
Add the base (2.0 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating and monitor its progress by LC-MS.
-
Once the mono-substituted intermediate is formed, purify it using column chromatography.
-
-
Second Conjugation:
-
Dissolve the purified intermediate (1.0 eq) and the target protein ligand (1.1 eq) in anhydrous DMF.
-
Add the base (2.0 eq).
-
Stir the reaction, potentially with heating, and monitor by LC-MS until the final PROTAC is formed.
-
-
Purification and Characterization:
-
Purify the final PROTAC using preparative HPLC.
-
Confirm the identity and purity of the product by HRMS and NMR.
-
Visualizations
Caption: Workflow of ADC synthesis and its mechanism of action.
Caption: Synthesis and mechanism of a PROTAC molecule.
References
Application Notes and Protocols for Bioconjugation Using Bromo-PEG3-bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Bromo-PEG3-bromide for the bioconjugation of proteins, peptides, and other biomolecules. This homobifunctional linker, featuring a three-unit polyethylene glycol (PEG) spacer terminated with reactive bromide groups, is a valuable tool for creating stable bioconjugates with enhanced solubility and bioavailability. The protocols outlined below are intended to serve as a starting point for developing robust and efficient bioconjugation strategies.
Introduction to this compound Bioconjugation
This compound is a versatile crosslinking reagent employed in the covalent modification of biomolecules. The core of its functionality lies in the two terminal bromide groups, which are excellent leaving groups for nucleophilic substitution reactions.[1][2][3] This allows for the formation of stable thioether or amine linkages with appropriate functional groups on biomolecules, such as the thiol group of cysteine residues or the amine group of lysine residues.[4][5]
The hydrophilic PEG3 spacer enhances the aqueous solubility of the resulting bioconjugate, which can be particularly beneficial for hydrophobic drugs or proteins.[6] This property, combined with the flexible nature of the PEG chain, makes this compound a suitable linker for a variety of applications, including the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][7]
Key Applications
-
Protein and Peptide Modification: Introduction of PEG spacers to improve pharmacokinetic properties.[1]
-
Antibody-Drug Conjugate (ADC) Synthesis: Linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[4]
-
PROTAC Synthesis: Connecting a target protein-binding ligand and an E3 ligase-recruiting ligand to induce targeted protein degradation.[7]
-
Surface Functionalization: Immobilization of biomolecules on surfaces for various biotechnological applications.
Quantitative Data on Bioconjugation Reactions
The following tables summarize representative quantitative data for bioconjugation reactions involving bromo-functionalized linkers. It is important to note that this data is compiled from studies using similar alkylating linkers, including the related heterobifunctional linker Br-PEG3-MS, and should be used as a guideline. Optimal conditions for this compound may vary depending on the specific biomolecules and reaction conditions.
Table 1: Representative Reaction Conditions for Thiol-Alkylation with Bromo-Functionalized PEG Linkers
| Parameter | Recommended Range | Notes |
| Molar Ratio (Linker:Thiol) | 5:1 to 20:1 | Higher ratios may be necessary for less reactive thiols.[8] |
| pH | 7.0 - 8.5 | A higher pH increases the concentration of the reactive thiolate anion.[5][8] |
| Temperature | 4°C - 25°C | Lower temperatures can be used for sensitive proteins.[8] |
| Reaction Time | 2 - 16 hours | Reaction progress should be monitored to determine the optimal time.[4][8] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can lead to increased reaction rates.[8] |
Table 2: Performance Comparison of Thiol-Alkylation (Bromo-Linker) vs. Other Bioconjugation Chemistries
| Parameter | Thiol-Alkylation (Bromo-Linker) | Click Chemistry (CuAAC) | Click Chemistry (SPAAC) |
| **Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ** | 0.056 - 40.2 | 10 - 10,000 | 0.0023 - 1 |
| Reaction Conditions | pH-dependent (typically pH 7-9 for thiols) | Aqueous buffer, requires Cu(I) catalyst and ligand | Aqueous buffer, catalyst-free |
| Biocompatibility | Good, but potential for off-target reactions with other nucleophiles | The copper catalyst can be toxic to living cells, but ligands can mitigate this | Excellent, as it is catalyst-free and bioorthogonal |
| Resulting Linkage | Thioether | 1,4-disubstituted 1,2,3-triazole | 1,2,3-triazole |
| Linkage Stability | Thioether bonds can be susceptible to oxidation | The triazole ring is exceptionally stable under physiological conditions | The triazole ring is exceptionally stable under physiological conditions |
Data in this table is representative of the general chemistries and compiled from various sources in the literature to illustrate comparative performance.[4]
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Protein
This protocol describes a general method for labeling a protein with this compound via cysteine residues.
Materials:
-
Protein containing accessible cysteine residues (e.g., antibody fragment)
-
This compound
-
Reaction Buffer: Deoxygenated Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or N-acetylcysteine
-
Anhydrous DMSO or DMF
-
Purification System: Size-Exclusion Chromatography (SEC) or dialysis cassettes
Procedure:
-
Protein Preparation (if necessary): If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Incubate the protein with a 10-20 fold molar excess of TCEP for 1-2 hours at room temperature.
-
Buffer Exchange: Remove the excess reducing agent by performing a buffer exchange into the deoxygenated Reaction Buffer using a desalting column or dialysis.
-
Linker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10-50 mM).
-
Conjugation Reaction: Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the protein solution with gentle mixing.[4] Ensure the final concentration of the organic solvent is below 10% (v/v).
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[4] The reaction should be performed in an oxygen-free environment to prevent the re-oxidation of thiols.
-
Quenching: To stop the reaction and consume any unreacted linker, add a 50-100 fold molar excess of the quenching reagent and incubate for 30 minutes.[4]
-
Purification: Purify the protein conjugate from the excess linker and quenching reagent using SEC or dialysis.
-
Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and other relevant techniques to determine the degree of labeling and purity.
Protocol 2: Synthesis of a PROTAC using this compound
This protocol provides a general workflow for the synthesis of a PROTAC by sequentially conjugating a target protein ligand (warhead) and an E3 ligase ligand. This example assumes the warhead contains a free thiol and the E3 ligase ligand has a primary amine.
Materials:
-
Thiol-containing warhead
-
Amine-containing E3 ligase ligand
-
This compound
-
Anhydrous DMF
-
Base: N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Reaction monitoring by LC-MS
-
Preparative HPLC for purification
Procedure:
-
First Conjugation: a. Dissolve the thiol-containing warhead (1.0 eq) and this compound (1.1 eq) in anhydrous DMF. b. Add a suitable base (e.g., DIPEA, 2.0 eq) to the solution. c. Stir the reaction at room temperature for 2-4 hours. Monitor the formation of the mono-conjugated intermediate by LC-MS. d. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). e. Purify the mono-conjugated intermediate by column chromatography.
-
Second Conjugation: a. Dissolve the purified intermediate (1.0 eq) and the amine-containing E3 ligase ligand (1.2 eq) in anhydrous DMF. b. Add a suitable base (e.g., K₂CO₃ or DIPEA) to facilitate the displacement of the second bromide. c. Heat the reaction to 50-60°C and stir for 12-24 hours. Monitor the formation of the final PROTAC by LC-MS. d. Upon completion, dilute the reaction mixture with an appropriate solvent and wash with brine. e. Dry the organic layer, concentrate, and purify the final PROTAC molecule by preparative HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS, ¹H NMR, and ¹³C NMR.
Visualizations
Caption: Reaction mechanism of this compound with a thiol-containing biomolecule.
Caption: Experimental workflow for protein conjugation with this compound.
Caption: PROTAC mechanism of action utilizing a this compound linker.
References
- 1. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 2. Bromo-PEG3-acid, 782475-35-8 | BroadPharm [broadpharm.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Reaction of Bromo-PEG3-bromide with Thiol Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG3-bromide is a homobifunctional crosslinker featuring a hydrophilic 3-unit polyethylene glycol (PEG) spacer flanked by two reactive bromide groups. These terminal bromides are excellent leaving groups for nucleophilic substitution reactions, making the reagent particularly useful for conjugation with thiol-containing molecules such as cysteine residues in peptides and proteins. The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media, a valuable attribute in bioconjugation and pharmaceutical research. This document provides detailed application notes and protocols for the reaction of this compound with thiol groups, a critical process in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and for nanoparticle and surface modifications.[1]
The fundamental reaction mechanism involves the nucleophilic attack of a deprotonated thiol group (thiolate) on the carbon atom bonded to the bromine, resulting in the formation of a stable thioether bond and the displacement of the bromide ion.
Data Presentation
While specific kinetic data for the reaction of this compound with thiols is not extensively published in a comparative format, the following table summarizes the generally recommended conditions and expected outcomes based on established principles of thiol-alkylation chemistry.
| Parameter | Recommended Condition/Value | Remarks |
| pH | 7.0 - 8.5 | Optimal range for ensuring sufficient deprotonation of the thiol group to the more nucleophilic thiolate form.[1][2] |
| Molar Excess of Linker | 5 - 20 fold | A molar excess of this compound over the thiol-containing molecule is typically used to drive the reaction to completion. |
| Reaction Time | 2 - 4 hours at room temperature; Overnight at 4°C | Incubation time can be optimized based on the reactivity of the specific thiol and the desired conjugation efficiency. |
| Temperature | 4°C to Room Temperature (approx. 20-25°C) | Lower temperatures can be used to minimize potential side reactions and protein denaturation. |
| Solvent for Linker | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | The linker should be dissolved in a water-miscible organic solvent before addition to the aqueous reaction buffer.[1] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Protein
This protocol outlines a general method for the conjugation of this compound to cysteine residues in a protein.
Materials:
-
This compound
-
Thiol-containing protein (e.g., antibody, enzyme)
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or borate buffer (pH 7.0 - 8.5), deoxygenated.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol.
-
Solvent for this compound: Anhydrous DMF or DMSO.
-
Desalting column or dialysis equipment for buffer exchange.
Procedure:
-
Protein Preparation:
-
If the target cysteine residues are involved in disulfide bonds, they must first be reduced.
-
Dissolve the protein in the reaction buffer.
-
Add a 10-20 fold molar excess of TCEP and incubate for 1-2 hours at room temperature.
-
Note: If using DTT, it must be removed before the addition of the bromo-PEG linker, as it also contains a thiol group. TCEP does not need to be removed.
-
-
Buffer Exchange (if DTT was used):
-
Remove the excess reducing agent by passing the protein solution through a desalting column or by dialysis against the deoxygenated reaction buffer.
-
-
Conjugation Reaction:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Add the desired molar excess (typically 5-20 fold) of the this compound solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. It is recommended to perform the reaction in an oxygen-free environment (e.g., under a nitrogen or argon atmosphere) to prevent the re-oxidation of thiols.
-
-
Quenching the Reaction:
-
To terminate the reaction and consume any unreacted this compound, add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration of approximately 10-20 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess linker and quenching reagent, and purify the protein conjugate using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
-
Characterization:
-
The resulting conjugate can be characterized by methods such as SDS-PAGE, mass spectrometry (to confirm the degree of labeling), and functional assays to ensure the biological activity of the protein is retained.
-
Visualizations
Reaction Pathway
The reaction proceeds via a standard SN2 nucleophilic substitution mechanism.
Caption: Nucleophilic substitution reaction of a thiol with this compound.
Experimental Workflow
The following diagram illustrates the general workflow for protein modification using this compound.
Caption: General workflow for protein conjugation with this compound.
References
Application Notes and Protocols for the PEGylation of Peptides with Bromo-PEG3-bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. This modification can enhance solubility, increase systemic circulation time by reducing renal clearance, and decrease immunogenicity.[1] Bromo-PEG3-bromide is a homobifunctional crosslinking agent featuring two terminal bromide groups separated by a hydrophilic 3-unit PEG spacer. The bromide moieties are effective leaving groups that readily react with nucleophiles, particularly the sulfhydryl groups of cysteine residues, via a nucleophilic substitution reaction to form stable thioether bonds.[2]
This document provides detailed application notes and experimental protocols for the PEGylation of cysteine-containing peptides using this compound. It is intended to guide researchers through the conjugation, purification, and characterization of the resulting PEGylated peptides.
Principle of the Reaction
The PEGylation of a peptide with this compound proceeds through an S-alkylation reaction. The sulfhydryl group (-SH) of a cysteine residue, in its deprotonated thiolate form (-S⁻), acts as a nucleophile and attacks one of the electrophilic carbon atoms attached to a bromine atom on the this compound molecule. This results in the formation of a stable carbon-sulfur (thioether) bond and the displacement of a bromide ion. Due to its bifunctional nature, this compound can be used to either attach a single PEG linker to a peptide (monofunctionalization) or to crosslink two peptide molecules (dimerization).
Applications
The use of this compound for peptide PEGylation offers several applications in research and drug development:
-
Prolonging Half-Life: The attachment of the PEG linker increases the hydrodynamic radius of the peptide, which can reduce its rate of clearance by the kidneys, thereby extending its circulation half-life.[3]
-
Improving Solubility: The hydrophilic PEG chain can significantly improve the aqueous solubility of hydrophobic peptides.
-
Peptide Dimerization: The bifunctional nature of the linker allows for the controlled dimerization of peptides, which can be advantageous for targeting multivalent receptors or enhancing binding affinity.
-
Formation of Peptide-Drug Conjugates: One terminus of the PEG linker can be conjugated to a peptide, while the other can be used for subsequent attachment of another molecule, such as a small molecule drug or a targeting ligand, although this would require a heterobifunctional linker for selective reactions.
-
Probing Protein-Protein Interactions: As a homobifunctional crosslinker, it can be used to study protein-protein interactions by covalently linking interacting partners that are in close proximity.[4]
Quantitative Data Summary
The following tables provide a summary of representative materials, reaction conditions, and characterization data for the PEGylation of a model cysteine-containing peptide.
Table 1: Materials and Reagents
| Material/Reagent | Supplier | Cat. No. | Storage |
| This compound | Various | - | -20°C, dessicated |
| Model Peptide (e.g., Ac-Cys-Ala-Gly-Tyr-NH2) | Custom Synthesis | - | -20°C |
| Phosphate Buffered Saline (PBS), pH 7.4 | Standard Supplier | - | Room Temperature |
| Tris(2-carboxyethyl)phosphine (TCEP) | Standard Supplier | - | 4°C |
| L-Cysteine | Standard Supplier | - | Room Temperature |
| Acetonitrile (ACN), HPLC Grade | Standard Supplier | - | Room Temperature |
| Trifluoroacetic Acid (TFA) | Standard Supplier | - | Room Temperature |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Standard Supplier | - | Room Temperature |
Table 2: Representative Reaction Conditions for Peptide Monofunctionalization
| Parameter | Condition | Rationale |
| Peptide Concentration | 1-5 mg/mL | A higher concentration can increase reaction rates. |
| This compound:Peptide Molar Ratio | 10:1 to 20:1 | A molar excess of the linker favors monofunctionalization. |
| Reaction Buffer | 100 mM Phosphate Buffer, 1 mM EDTA, pH 7.0-7.5 | Maintains pH for optimal thiol reactivity and prevents metal-catalyzed oxidation. |
| Temperature | Room Temperature (20-25°C) | Sufficient for the reaction to proceed at a reasonable rate. |
| Reaction Time | 2-4 hours | Should be optimized by monitoring reaction progress. |
| Quenching Reagent | L-cysteine (100-fold molar excess over linker) | Reacts with and caps any unreacted bromo groups. |
Table 3: Representative Reaction Conditions for Peptide Dimerization
| Parameter | Condition | Rationale |
| Peptide Concentration | 1-5 mg/mL | A higher concentration favors intermolecular crosslinking. |
| This compound:Peptide Molar Ratio | 0.5:1 | A substoichiometric amount of linker relative to the peptide promotes dimerization. |
| Reaction Buffer | 100 mM Phosphate Buffer, 1 mM EDTA, pH 7.0-7.5 | Maintains pH for optimal thiol reactivity. |
| Temperature | Room Temperature (20-25°C) | Balances reaction rate and potential for side reactions. |
| Reaction Time | 4-8 hours | Longer reaction time may be needed for dimerization. |
| Quenching Reagent | L-cysteine (100-fold molar excess over linker) | Deactivates any remaining reactive bromo groups. |
Table 4: HPLC Purification Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase, 5 µm, 100 Å, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1 mL/min |
| Detection Wavelength | 220 nm and 280 nm |
Table 5: Mass Spectrometry Characterization Summary
| Species | Expected Mass (Da) | Expected Mass Shift (Da) |
| Model Peptide (Ac-CAGY-NH2) | 495.5 | - |
| This compound | 320.0 | - |
| Monofunctionalized Peptide | 735.6 | +240.1 (addition of C8H16O3) |
| Dimerized Peptide | 1231.0 | +240.1 (relative to two peptide molecules) |
Note: The mass of this compound is 320.0 g/mol . The mass added to the peptide is the mass of the linker minus the two bromine atoms (2 x 79.9 g/mol ) plus two hydrogen atoms from the thiols, resulting in a net mass addition of the C8H16O3 linker moiety (160.2 g/mol ) for a single thioether bond. For a dimer, the mass of the C8H16O3 linker connects two peptides.
Experimental Protocols
General Protocol for Peptide PEGylation
This protocol provides a general guideline for the PEGylation of a cysteine-containing peptide with this compound. Optimization of the molar ratio of reactants, reaction time, and temperature may be required for specific peptides.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Reaction Buffer (100 mM Sodium Phosphate, 1 mM EDTA, pH 7.2)
-
TCEP stock solution (10 mM in water)
-
Quenching Solution (1 M L-cysteine in reaction buffer)
-
Anhydrous DMSO
Procedure:
-
Peptide Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 2 mg/mL. If the peptide may have formed disulfide-linked dimers, add TCEP to a final concentration of 1-2 molar equivalents relative to the peptide and incubate for 30 minutes at room temperature to reduce the disulfide bonds.
-
Linker Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO to prepare a 100 mM stock solution.
-
PEGylation Reaction:
-
For Monofunctionalization: Add the this compound stock solution to the peptide solution to achieve a final molar ratio of 10:1 (linker:peptide).
-
For Dimerization: Add the this compound stock solution to the peptide solution to achieve a final molar ratio of 0.5:1 (linker:peptide).
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours (for monofunctionalization) or 4-8 hours (for dimerization). Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC-MS.
-
Quenching: Once the desired level of conversion is achieved, add the quenching solution to a final concentration of 10-20 mM L-cysteine to stop the reaction. Incubate for an additional 30 minutes at room temperature.
-
Purification: Purify the PEGylated peptide from the reaction mixture using reverse-phase HPLC with the parameters outlined in Table 4. Collect fractions corresponding to the desired product peak and lyophilize to obtain the purified PEGylated peptide.
Characterization Protocol
A. HPLC Analysis:
-
Dissolve a small amount of the purified, lyophilized product in Mobile Phase A.
-
Inject the sample onto the HPLC system using the parameters described in Table 4.
-
The PEGylated peptide should have a different retention time compared to the unreacted peptide. Typically, PEGylation can either increase or decrease the retention time on a C18 column depending on the peptide's hydrophobicity and the size of the PEG chain.
B. Mass Spectrometry Analysis:
-
Analyze the purified product using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Compare the observed molecular weight with the expected masses calculated in Table 5 to confirm the identity of the monofunctionalized or dimerized peptide.
Visualizations
Caption: Reaction scheme for peptide PEGylation.
Caption: Workflow for peptide PEGylation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Reaction Yield | Inactive thiol groups (oxidized) | Ensure the peptide is fully reduced with TCEP before starting the reaction. Degas buffers to minimize oxidation. |
| Incorrect pH | Verify the pH of the reaction buffer is between 7.0 and 7.5. | |
| Hydrolysis of the linker | Prepare the this compound stock solution in anhydrous DMSO immediately before use. | |
| Multiple Products | Non-specific reactions | Ensure the pH is not too high (above 8.0) to avoid reaction with amine groups. Optimize the stoichiometry of the reactants. |
| No Reaction | Degraded linker | Use fresh this compound and store it properly at -20°C, protected from moisture. |
Conclusion
The PEGylation of peptides using this compound is a straightforward and effective method for modifying cysteine residues. This approach allows for the enhancement of peptide properties, such as solubility and in vivo half-life. By carefully controlling the stoichiometry of the reactants, it is possible to direct the reaction towards either monofunctionalization or dimerization. The protocols and data presented in this document provide a solid foundation for researchers to successfully implement this PEGylation strategy and advance their peptide-based therapeutic development programs. As with any chemical modification, optimization of the reaction conditions for each specific peptide is recommended to achieve the desired outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-Specifically Labeled Immunoconjugates for Molecular Imaging—Part 1: Cysteine Residues and Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 4. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Bromo-PEG3-bromide as a Homobifunctional Crosslinker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG3-bromide is a homobifunctional crosslinking agent that possesses two reactive bromide groups at either end of a flexible, hydrophilic 3-unit polyethylene glycol (PEG) spacer. The bromide moieties are effective leaving groups that readily undergo nucleophilic substitution reactions with specific amino acid residues on proteins and other biomolecules. This reactivity allows for the formation of stable covalent bonds, making this compound a valuable tool for studying protein-protein interactions, creating protein conjugates, and developing advanced therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The integrated PEG spacer enhances the aqueous solubility of the crosslinker and the resulting conjugates, which can mitigate aggregation and improve the pharmacokinetic properties of modified biomolecules.[1] The defined length of the PEG3 spacer provides a consistent and known distance for crosslinking applications.
Principle of Reaction
The crosslinking mechanism of this compound is based on the SN2 (bimolecular nucleophilic substitution) reaction.[2] In this reaction, a nucleophilic group from a biomolecule attacks one of the electrophilic carbon atoms attached to a bromide leaving group. This concerted, single-step reaction results in the formation of a stable covalent bond and the displacement of the bromide ion.
The primary targets for alkylation by bromo-alkanes on proteins are the sulfhydryl groups of cysteine residues, which are highly nucleophilic.[3] However, other nucleophilic amino acid side chains, such as the imidazole ring of histidine, the carboxyl groups of aspartate and glutamate, and the epsilon-amino group of lysine, may also react, particularly at elevated pH.[1] The reaction with cysteine results in a stable thioether bond.
Due to its homobifunctional nature, this compound can react with two separate biomolecules, leading to intermolecular crosslinking, or with two nucleophilic residues within the same molecule, resulting in intramolecular crosslinking.
Applications
-
Probing Protein-Protein Interactions: By covalently linking interacting proteins, this compound can "capture" transient or weak interactions for subsequent analysis by techniques such as SDS-PAGE and mass spectrometry.
-
Formation of Protein Dimers and Oligomers: The crosslinker can be used to create stable, covalently linked protein dimers or higher-order oligomers for structural and functional studies.
-
Antibody-Drug Conjugate (ADC) Development: The PEG spacer can improve the solubility and pharmacokinetic profile of ADCs.[4][5]
-
PROTAC Synthesis: this compound can serve as a linker to connect a target-binding ligand and an E3 ligase-binding ligand in the synthesis of PROTACs.
-
Surface Modification: Immobilization of proteins or other molecules onto surfaces functionalized with nucleophilic groups.
Quantitative Data Summary
The optimal reaction conditions for using this compound are highly dependent on the specific biomolecules being crosslinked and the desired outcome. The following table provides a summary of recommended starting conditions that should be optimized for each specific application.
| Parameter | Recommended Starting Range | Notes |
| Molar Excess of Crosslinker | 10-50 fold over protein | A higher excess may be required for less reactive proteins or to favor intermolecular crosslinking. |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can favor intermolecular crosslinking. |
| Reaction Buffer | Phosphate-buffered saline (PBS), HEPES | Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, 2-mercaptoethanol). |
| pH | 7.2 - 8.5 | A higher pH can increase the nucleophilicity of amines but also increases the rate of hydrolysis of the crosslinker. |
| Reaction Temperature | 4°C to 37°C | Lower temperatures can help to control the reaction rate and maintain protein stability. |
| Reaction Time | 30 minutes to 4 hours | Requires optimization; can be monitored by SDS-PAGE or LC-MS. |
| Quenching Reagent | 2-Mercaptoethanol, L-cysteine | Used to terminate the reaction by consuming unreacted crosslinker. |
Experimental Protocols
Protocol 1: Intermolecular Crosslinking of Two Proteins
This protocol provides a general guideline for the intermolecular crosslinking of two purified proteins (Protein A and Protein B).
Materials:
-
This compound
-
Protein A and Protein B
-
Reaction Buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment
-
SDS-PAGE reagents and equipment
-
LC-MS for analysis (optional)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMF or DMSO immediately before use.
-
Prepare a solution containing a mixture of Protein A and Protein B at the desired molar ratio (e.g., 1:1) in the Reaction Buffer. The final protein concentration should be in the range of 1-10 mg/mL.
-
-
Crosslinking Reaction:
-
Add the this compound stock solution to the protein mixture to achieve the desired final molar excess of the crosslinker. Gently mix the solution immediately.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted this compound.
-
-
Removal of Excess Reagent:
-
Remove excess crosslinker and quenching reagent by dialysis against a suitable buffer or by using a desalting column.
-
-
Analysis of Crosslinked Products:
-
Analyze the reaction products by SDS-PAGE. The formation of a new band corresponding to the molecular weight of the Protein A-Protein B conjugate should be observed.
-
For more detailed characterization, the crosslinked products can be analyzed by mass spectrometry to identify the crosslinked peptides and confirm the site of crosslinking.
-
Protocol 2: Intramolecular Crosslinking to Probe Protein Structure
This protocol is designed to introduce crosslinks within a single protein to study its tertiary or quaternary structure.
Materials:
-
This compound
-
Target Protein
-
Reaction Buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.8)
-
Quenching Buffer (e.g., 50 mM L-cysteine)
-
Anhydrous DMF or DMSO
-
SDS-PAGE reagents and equipment
-
Mass spectrometer for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMF or DMSO.
-
Prepare a solution of the target protein in the Reaction Buffer. For intramolecular crosslinking, a lower protein concentration (e.g., 0.1-1 mg/mL) is recommended to minimize intermolecular crosslinking.
-
-
Crosslinking Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution with gentle mixing.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture and incubate for 15 minutes at room temperature.
-
-
Analysis of Crosslinked Products:
-
Analyze the reaction products by SDS-PAGE. Intramolecularly crosslinked proteins may exhibit a slightly faster migration compared to the unmodified protein.
-
For structural analysis, the crosslinked protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by mass spectrometry to identify the crosslinked residues.
-
Visualizations
References
- 1. Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bromo-PEG3-bromide Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup and use of Bromo-PEG3-bromide, a homobifunctional crosslinker, in various bioconjugation applications. The protocols detailed below are intended to serve as a starting point for researchers, and optimization may be necessary for specific molecular contexts.
Introduction to this compound
This compound, with the chemical name 1-bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane, is a versatile crosslinking agent.[1] It features two terminal bromide groups, which are excellent leaving groups for nucleophilic substitution reactions.[1][2] The hydrophilic tri(ethylene glycol) (PEG3) spacer enhances the solubility of the crosslinker and the resulting conjugates in aqueous media, which is highly beneficial for biological applications.[1][2]
This reagent is particularly useful for conjugating molecules containing nucleophilic functional groups such as thiols (e.g., from cysteine residues in proteins) and amines (e.g., from lysine residues or N-termini). Its primary applications are in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3]
Physicochemical Properties
| Property | Value |
| CAS Number | 31255-26-2 |
| Molecular Formula | C8H16Br2O3 |
| Molecular Weight | 320.02 g/mol [4] |
| Purity | Typically >95%[4] |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in DMSO, DMF, DCM, and water |
Storage and Handling
This compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.[1] The compound is stable for several weeks under ambient shipping conditions.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed.
Core Applications and Experimental Data
This compound is a key reagent in the development of targeted therapeutics. Its ability to link two different molecular entities makes it a valuable tool in drug development.
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[3] The linker component is crucial for the efficacy of the PROTAC, and PEG linkers are frequently used to improve solubility and cell permeability.
Representative Data for PROTAC Synthesis:
The following table provides illustrative data for the synthesis of a PROTAC using a bromo-PEG linker. The data is based on typical outcomes for similar compounds and should be considered representative.
| Parameter | Method | Result |
| Intermediate Purity (Warhead-PEG3-Br) | LC-MS | >95% |
| Final PROTAC Purity | Preparative HPLC | >98% |
| Yield (Final Step) | - | 40-60% |
| Identity Confirmation | ¹H NMR, ¹³C NMR, HRMS | Consistent with expected structure |
| Biological Activity (Target Degradation) | Western Blot / DC50 Assay | Dependent on specific PROTAC |
Antibody-Drug Conjugate (ADC) Synthesis
ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells. The linker connects the antibody and the drug, and its stability and properties are critical for the ADC's performance. This compound can be used in a sequential conjugation strategy for ADC synthesis.
Representative Data for ADC Synthesis:
This table summarizes typical characterization data for a model ADC synthesized using a bromo-PEG linker. These values are illustrative and can vary based on the specific antibody, payload, and reaction conditions.
| Parameter | Method | Result |
| Average Drug-to-Antibody Ratio (DAR) | LC-MS | 3.5 - 4.0 |
| Percentage of Unconjugated Antibody | LC-MS | <5% |
| Aggregate Percentage | Size Exclusion Chromatography (SEC) | <2% |
| In vitro Plasma Stability (7 days) | LC-MS | >95% intact ADC |
| Binding Affinity (KD) to Target | Surface Plasmon Resonance (SPR) | Comparable to unmodified antibody |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments using this compound.
Protocol 1: Synthesis of a PROTAC Intermediate (Warhead-PEG3-Br)
This protocol describes the reaction of a molecule containing a nucleophilic group (e.g., a phenol on a target protein ligand, "Warhead-OH") with one of the bromide groups on this compound.
Materials and Reagents:
-
Warhead-OH (Protein of Interest ligand)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the Warhead-OH (1.0 equivalent) in anhydrous DMF.
-
Add potassium carbonate (2.0-3.0 equivalents) to the solution and stir at room temperature for 30 minutes to generate the phenoxide.
-
In a separate flask, dissolve this compound (1.1-1.5 equivalents) in anhydrous DMF.
-
Add the this compound solution to the reaction mixture from step 2.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours.
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Warhead-PEG3-Br intermediate.
Characterization:
-
LC-MS: To confirm the mass of the desired product.
-
¹H NMR: To verify the structure of the intermediate.
Protocol 2: Conjugation to a Thiol-Containing Protein
This protocol outlines the conjugation of a bromo-functionalized molecule (e.g., the Warhead-PEG3-Br from Protocol 1) to cysteine residues on a protein.
Materials and Reagents:
-
Thiol-containing protein (e.g., an antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
Warhead-PEG3-Br (dissolved in a minimal amount of DMSO or DMF)
-
Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction (if necessary)
-
Quenching reagent (e.g., L-cysteine or N-acetylcysteine)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Reduction of Disulfide Bonds (if necessary): If the protein's thiol groups are in disulfide bonds, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 1 hour. Remove the excess TCEP using a desalting column or dialysis against the reaction buffer.
-
Conjugation Reaction: a. Prepare a stock solution of Warhead-PEG3-Br in anhydrous DMSO or DMF (e.g., 10-100 mM) immediately before use. b. Add the Warhead-PEG3-Br stock solution to the protein solution to achieve the desired molar excess (a 5-20 fold molar excess of the linker over the protein is a good starting point). c. Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
Quenching the Reaction: a. Add a 50-100 fold molar excess of a quenching reagent (e.g., L-cysteine) to consume any unreacted bromo-functionalized linker. b. Incubate for an additional 30 minutes at room temperature.
-
Purification of the Conjugate: Purify the PEGylated protein from unreacted components using SEC or dialysis.
-
Characterization of the Conjugate:
-
SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein.
-
LC-MS: To determine the Drug-to-Antibody Ratio (DAR).
-
SEC: To assess purity and detect any aggregation.
-
Visualizations
PROTAC Synthesis Workflow
Caption: General workflow for the synthesis of a PROTAC using this compound.
ADC Conjugation Workflow (Thiol-based)
Caption: Workflow for the conjugation of a bromo-functionalized payload to a thiol-containing antibody.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Bromo-PEG3-bromide Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving Bromo-PEG3-bromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a hydrophilic, short-chain polyethylene glycol (PEG) linker with a bromide group at each end. The bromide acts as a good leaving group in nucleophilic substitution reactions, making it suitable for covalently linking two different molecular entities.[1][2] Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a target protein ligand and an E3 ligase ligand.[3] The PEG spacer enhances the solubility of the resulting conjugate in aqueous media.[1][2]
Q2: What types of functional groups can react with this compound?
This compound readily reacts with nucleophilic functional groups. The most common targets include:
-
Thiols (Sulfhydryls): Found in cysteine residues of proteins, thiols are strong nucleophiles that efficiently react to form stable thioether bonds.[4]
-
Amines: Primary and secondary amines, such as those on the N-terminus of proteins or the side chain of lysine residues, can also be targeted, though they may require more basic conditions to enhance their nucleophilicity.[4]
-
Hydroxyls: Alcohols and phenols can react, often requiring a strong base to be deprotonated to the more nucleophilic alkoxide or phenoxide.
Q3: What are the recommended storage and handling conditions for this compound?
To ensure the stability and reactivity of this compound, it is recommended to store it under dry and dark conditions. For short-term storage (days to weeks), a temperature of 0 - 4°C is suitable. For long-term storage (months to years), it is best to store it at -20°C.[2] The compound is generally stable for several weeks at ambient temperature during shipping.[2]
Q4: How can I monitor the progress of my reaction?
Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the desired product.[5]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
Low or no product yield is a common issue. The following table outlines potential causes and their solutions.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature in increments of 10°C. A typical range is 60-90°C.[5] |
| Insufficient Reaction Time | Extend the reaction time. Monitor the reaction at regular intervals (e.g., 12, 24, 48 hours) to determine the optimal duration.[5] |
| Inappropriate Base | Ensure the base is strong enough to deprotonate the nucleophile but not so strong that it causes degradation. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices.[5] Use 2-3 equivalents of the base.[5] |
| Poor Solubility of Reactants | This compound is soluble in DMSO.[2] Ensure your substrate is also soluble in the chosen reaction solvent (e.g., anhydrous DMF).[5] |
| Degraded this compound | Use a fresh vial of the reagent. Ensure proper storage conditions have been maintained. |
| Oxidized Thiol Groups (if applicable) | If targeting cysteine residues, pre-treat your protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to ensure the availability of free thiols.[6] Note that DTT must be removed before adding this compound.[6] |
Problem 2: Formation of Multiple Products or Side Reactions
The presence of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram indicates the formation of byproducts.
| Potential Cause | Troubleshooting Steps |
| Reaction with Dimeric Starting Material | If your starting nucleophile can dimerize, this may lead to a doubly alkylated product. Consider using a larger excess of this compound to favor the mono-substituted product. |
| Hydrolysis of Bromide Group | While less susceptible to hydrolysis than other functional groups like mesylates, prolonged exposure to aqueous conditions, especially at high pH, can lead to hydrolysis.[4] Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] |
| Reaction with Buffer Components | Avoid using buffers that contain nucleophiles, such as Tris. Opt for non-nucleophilic buffers like PBS, HEPES, or borate.[6] |
Experimental Protocols
General Protocol for a Two-Step Nucleophilic Substitution
This protocol provides a general guideline for a two-step reaction, for instance, in the synthesis of a PROTAC. Optimization for specific substrates is recommended.[5]
Step 1: First Nucleophilic Substitution
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve Ligand 1 (containing a nucleophilic group, 1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).
-
Add a suitable base, such as potassium carbonate (2.0-3.0 equivalents), to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1-1.5 equivalents) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80°C) and stir for 12-24 hours.[5]
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Ligand 1-PEG3-linker intermediate.[5]
Step 2: Second Nucleophilic Substitution
-
Dissolve Ligand 2 (containing a nucleophilic group, 1.0 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add a suitable base (e.g., potassium carbonate or cesium carbonate, 2.0-3.0 equivalents) and stir at room temperature for 30 minutes.
-
Add a solution of the Ligand 1-PEG3-linker intermediate (1.0-1.2 equivalents) in anhydrous DMF.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-90°C) and stir for 12-48 hours.[5]
-
Monitor the reaction for the formation of the final product.
-
Once complete, perform an aqueous work-up as described in the first step.
-
Purify the final product using an appropriate method, such as flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).[5]
Visualized Workflows
Caption: General experimental workflow for a two-step reaction using this compound.
Caption: Troubleshooting decision tree for low product yield in this compound reactions.
References
troubleshooting low yield in Bromo-PEG3-bromide conjugation
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in Bromo-PEG3-bromide conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in this compound conjugation?
Low conjugation yield can stem from several factors:
-
Suboptimal Reaction pH: The nucleophilicity of common functional groups like amines and thiols is highly dependent on pH.[1]
-
Degraded Reactants: this compound can degrade if not stored properly. Similarly, the substrate molecule (e.g., protein, peptide) may have lost activity or have no accessible nucleophiles.
-
Incorrect Stoichiometry: An improper molar ratio of the this compound linker to the substrate can result in incomplete conjugation.[1]
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or other nucleophilic species can react with the linker, reducing the amount available for your substrate.[2]
-
Steric Hindrance: The target nucleophile on the substrate may be located in a sterically inaccessible position, preventing the linker from reaching it.[1]
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion due to inadequate time or a temperature that is too low.[1]
Q2: How do I choose the optimal pH for my conjugation reaction?
The optimal pH depends on the nucleophile you are targeting.
-
Thiols (e.g., Cysteine): The thiol group (-SH) must be deprotonated to the thiolate anion (-S⁻) to become a potent nucleophile. This is favored at a pH slightly above the pKa of the thiol group, typically in the range of pH 7.5-8.5 .
-
Amines (e.g., Lysine, N-terminus): Primary amines (-NH₂) must be in their unprotonated, nucleophilic state. To target the N-terminal alpha-amino group, which generally has a lower pKa than the epsilon-amino group of lysine, a pH of 7.0 or below can provide higher selectivity.[3] For general amine conjugation, a pH range of 7.2-8.5 is often used.[4][5]
Q3: My this compound linker may have degraded. How should it be stored?
Proper storage is critical for maintaining the reactivity of the linker. For long-term storage (months to years), this compound should be kept at -20°C , protected from moisture in a dry, dark environment.[6] For short-term storage (days to weeks), 0-4°C is acceptable.[6]
Q4: I suspect steric hindrance is limiting my reaction. What can I do?
If the target residue is in a sterically hindered location, consider the following:
-
Increase Reaction Time/Temperature: Allowing the reaction to proceed longer or at a slightly elevated temperature (e.g., 37°C) may improve the yield, but this must be balanced with the stability of your substrate.[1]
-
Use a Longer PEG Linker: If possible, switching to a linker with a longer PEG chain (e.g., Bromo-PEG4-bromide or longer) can help overcome steric barriers.[1]
-
Protein Engineering: In some cases, site-directed mutagenesis can be used to introduce a more accessible reactive residue, like a cysteine, onto the protein surface.
Q5: What buffer should I use for the conjugation reaction?
Use a non-nucleophilic buffer to avoid competition with your substrate. Good choices include Phosphate-Buffered Saline (PBS), Borate buffer, or HEPES. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[2]
Optimizing Reaction Conditions
The efficiency of the conjugation is highly dependent on key reaction parameters. The following table summarizes recommended starting conditions for optimization.
| Parameter | Reaction with Thiols | Reaction with Amines | Rationale & Key Considerations |
| pH | 7.5 - 8.5 | 7.2 - 8.5 | Balances nucleophilicity with reagent stability. Thiolates are more nucleophilic at higher pH; amines must be deprotonated.[1] |
| Molar Ratio (Linker:Substrate) | 5:1 to 20:1 | 5:1 to 20:1 | A molar excess of the linker drives the reaction to completion. The optimal ratio should be determined empirically.[3] |
| Temperature | 4°C to 37°C | 4°C to 37°C | Start at room temperature. Lower temperatures (4°C) can be used for sensitive substrates over longer periods. Higher temperatures (37°C) can increase the rate but risk substrate degradation.[1][3] |
| Reaction Time | 2 - 24 hours | 2 - 24 hours | Monitor reaction progress at various time points (e.g., 1, 4, 12, 24 hours) using an appropriate analytical method (e.g., SDS-PAGE, HPLC, LC-MS).[1][3] |
| Substrate Concentration | >1 mg/mL | >1 mg/mL | Higher concentrations can improve reaction efficiency. If solubility is an issue, consider adding solubility-enhancing excipients.[1] |
Experimental Protocols
General Protocol for Conjugation to a Protein
This protocol provides a general workflow for conjugating this compound to a protein containing accessible amine or thiol residues.
Materials:
-
This compound
-
Protein of interest
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or Borate Buffer, pH 8.0
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M β-mercaptoethanol
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the chosen reaction buffer to a final concentration of 2-10 mg/mL.
-
If targeting thiols on a protein with disulfide bonds, reduction may be necessary prior to conjugation using a reagent like DTT, followed by its removal.
-
-
This compound Stock Solution Preparation:
-
Conjugation Reaction:
-
Add the calculated amount of the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold molar excess).
-
Ensure the final concentration of the organic solvent (DMF/DMSO) is low (typically <10% v/v) to avoid protein denaturation.[1]
-
Incubate the reaction mixture at room temperature for 4 hours with gentle stirring or rotation.
-
-
Reaction Monitoring & Quenching:
-
(Optional) Monitor the reaction progress by taking aliquots at different time points and analyzing them via SDS-PAGE or LC-MS.
-
Once the desired level of conjugation is achieved, quench the reaction by adding a quenching reagent to consume any unreacted this compound. Use a reagent with a nucleophile corresponding to your reaction (e.g., Tris for amine reactions, β-mercaptoethanol for thiol reactions).
-
-
Purification:
-
Remove unreacted linker and byproducts from the conjugated protein using a suitable chromatography method, such as SEC or IEX.
-
Visual Guides
Troubleshooting Flowchart
This flowchart provides a logical workflow to diagnose and solve issues leading to low conjugation yield.
Caption: Troubleshooting workflow for low yield in this compound conjugation.
General Reaction Scheme
This diagram illustrates the nucleophilic substitution (SN2) reaction between this compound and a substrate containing a primary amine. The bromide acts as a good leaving group.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound - CD Bioparticles [cd-bioparticles.net]
- 8. Bromo-PEG3-acid, 782475-35-8 | BroadPharm [broadpharm.com]
side reactions of Bromo-PEG3-bromide and how to avoid them
Welcome to the technical support center for Bromo-PEG3-bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a focus on identifying and mitigating potential side reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experiments with this versatile crosslinker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a homobifunctional crosslinker featuring a three-unit polyethylene glycol (PEG) spacer flanked by a bromide group at each end. The bromide atoms are good leaving groups, making the molecule susceptible to nucleophilic substitution reactions.[1][2] Its hydrophilic PEG spacer enhances solubility in aqueous media, a valuable property in biological applications.[1][2]
Primary applications include:
-
Bioconjugation: Linking biomolecules such as proteins, peptides, or antibodies.
-
Drug Delivery: As a linker in antibody-drug conjugates (ADCs) or for attaching drugs to nanoparticles.
-
PROTACs: Serving as a linker to connect a target protein ligand and an E3 ligase ligand in proteolysis-targeting chimeras.
Q2: What are the main types of side reactions to be aware of when using this compound?
The primary side reactions fall into three main categories:
-
Elimination Reactions (E2): Competition with the desired nucleophilic substitution (SN2) reaction, leading to the formation of an alkene. This is more prevalent with strong, bulky bases and at higher temperatures.
-
Hydrolysis: Reaction with water, leading to the replacement of one or both bromide groups with hydroxyl groups, forming Bromo-PEG3-alcohol or PEG3-diol, respectively. This is more likely in aqueous solutions and can be pH-dependent.
-
Intramolecular Cyclization: An internal reaction where one end of the molecule reacts with the other, potentially forming a cyclic ether (a crown ether-like structure). This is generally less common but can be influenced by the reaction conditions.
Q3: How should I store this compound to ensure its stability?
To maintain the integrity of this compound, it should be stored under the following conditions:
-
Short-term (days to weeks): Dry, dark, and at 0 - 4 °C.[1]
-
Long-term (months to years): Dry, dark, and at -20 °C.[1] The compound is generally stable for several weeks during shipping at ambient temperatures.[1]
Q4: What are potential impurities that might be present in this compound?
Commercially available this compound may contain impurities from its synthesis. While specific impurities for this molecule are not extensively documented, related PEG compounds can contain:
-
Residual starting materials or reagents from the bromination reaction.
-
Oligomers with different PEG chain lengths (e.g., PEG2 or PEG4 derivatives).
-
Byproducts of side reactions during synthesis, such as elimination or hydrolysis products.
It is recommended to refer to the Certificate of Analysis (CoA) provided by the supplier for purity information.[1]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-linked Product
Low yields are a common issue and can often be attributed to side reactions or suboptimal reaction conditions.
| Potential Cause | Suggested Solution | Explanation |
| Competition from Elimination (E2) Reaction | Use a weaker, non-bulky base (e.g., K₂CO₃, NaHCO₃ instead of t-BuOK). Lower the reaction temperature. Use a polar aprotic solvent (e.g., DMF, DMSO). | Strong, bulky bases and high temperatures favor the E2 elimination pathway over the desired SN2 substitution.[1] Primary alkyl halides, like those in this compound, are more prone to SN2, but elimination can be forced under harsh conditions. |
| Hydrolysis of this compound | Ensure anhydrous (dry) reaction conditions. Use freshly dried solvents and reagents. If the reaction must be run in an aqueous buffer, consider the pH. Primary alkyl bromides are more susceptible to hydrolysis at higher pH. | Water can act as a nucleophile, replacing the bromide groups with hydroxyls, rendering the linker inactive for the intended cross-linking reaction. |
| Incorrect Stoichiometry | Optimize the molar ratio of this compound to your substrate. A 1:1 ratio for intramolecular cyclization or a slight excess of one reactant for intermolecular cross-linking may be necessary. | An inappropriate ratio can lead to incomplete reaction or the formation of undesired oligomers. |
| Degraded Reagent | Use a fresh vial of this compound or one that has been stored properly. | Improper storage can lead to degradation of the reagent over time. |
Issue 2: Identification of Unexpected Byproducts
The appearance of unexpected peaks in your analytical data (e.g., LC-MS, NMR) often points to specific side reactions.
| Observed Byproduct (Mass) | Potential Side Reaction | Confirmation & Avoidance |
| Mass of Starting Material - HBr | Elimination (E2) Reaction | Confirm by NMR (alkene proton signals). To avoid, use milder bases and lower temperatures as described in Issue 1. |
| Mass of Starting Material - Br + OH | Single Hydrolysis | Confirm by mass spectrometry. To avoid, ensure anhydrous reaction conditions. |
| Mass of Starting Material - 2Br + 2OH | Double Hydrolysis | Confirm by mass spectrometry. To avoid, ensure anhydrous reaction conditions. |
| Mass of Starting Material - HBr (cyclized) | Intramolecular Cyclization | This can be difficult to distinguish from other byproducts. To minimize, use high dilution conditions to favor intermolecular reactions over intramolecular ones. |
| Oligomeric Species | Polymerization/Cross-linking of Substrates | Use a precise stoichiometry of reactants. Consider adding one reactant slowly to the other to control the reaction. |
Experimental Protocols & Methodologies
While a specific, detailed protocol for a reaction with this compound is highly dependent on the substrate, the following provides a general methodology for a typical nucleophilic substitution reaction.
General Protocol for Cross-linking with a Nucleophile (e.g., a thiol-containing molecule)
-
Reagent Preparation:
-
Dissolve the thiol-containing substrate in an anhydrous polar aprotic solvent (e.g., DMF or DMSO) under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve this compound (e.g., 1.1 equivalents) in the same anhydrous solvent.
-
-
Reaction Setup:
-
Add a non-nucleophilic base (e.g., K₂CO₃, 2-3 equivalents) to the substrate solution.
-
Stir the mixture at room temperature for 30 minutes to deprotonate the thiol.
-
Slowly add the this compound solution to the reaction mixture.
-
-
Reaction Conditions:
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic base.
-
Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizing Reaction Pathways
To better understand the potential reactions of this compound, the following diagrams illustrate the desired substitution pathway and the primary competing side reactions.
Caption: Competing reaction pathways for this compound.
Caption: General experimental workflow for cross-linking.
References
Bromo-PEG3-bromide Reaction Purification: A Technical Support Guide
Welcome to the technical support center for Bromo-PEG3-bromide reaction purification. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a hydrophilic, bifunctional crosslinker featuring a three-unit polyethylene glycol (PEG) spacer with a bromide group at each end. The bromide moieties are excellent leaving groups for nucleophilic substitution reactions. This linker is frequently used in bioconjugation and is a common building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ligase-binding ligand. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.
Q2: How can I monitor the progress of a reaction involving this compound?
Reaction progress can be effectively monitored using standard chromatographic techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You should observe the consumption of the starting materials and the appearance of a new, typically more polar, spot or peak corresponding to the desired product.
Q3: What is the recommended general work-up procedure for a reaction with this compound?
A common work-up procedure involves diluting the reaction mixture with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). The organic layer is then washed sequentially with water, saturated aqueous sodium bicarbonate (to neutralize any acidic byproducts), and brine. The organic layer is subsequently dried over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.
Q4: Which purification techniques are most suitable for this compound and its derivatives?
Silica gel column chromatography is the most commonly employed technique for the purification of this compound reaction products. For the PEG linker itself, if it is a solid, recrystallization can be a viable option. Size-exclusion chromatography (SEC) and reverse-phase chromatography can also be effective, particularly for higher molecular weight PEGylated compounds.
Troubleshooting Guides
Silica Gel Column Chromatography
Problem 1: My PEGylated compound is streaking/tailing on the TLC plate and the column, leading to poor separation.
-
Cause: PEGylated compounds are notoriously polar and can interact strongly with the acidic silanol groups on the silica gel surface, leading to tailing and broad peaks.
-
Solution:
-
Modify the Mobile Phase:
-
Use a more polar solvent system. Common eluents include gradients of ethyl acetate in hexanes or methanol in dichloromethane/chloroform.
-
For basic compounds, add a small amount (0.1-1%) of a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) to the mobile phase to neutralize the acidic sites on the silica gel.
-
-
Alternative Solvent Systems: Some researchers have found that a gradient of ethanol/isopropanol in chloroform can provide better separation for PEG-containing molecules compared to methanol-based systems.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or a bonded phase like C18 for reverse-phase chromatography.
-
Problem 2: I am experiencing low recovery of my bromo-PEGylated compound from the silica gel column.
-
Cause: Primary bromides can sometimes be unstable on silica gel and may decompose. Additionally, the high polarity of PEG linkers can lead to irreversible adsorption onto the column.
-
Solution:
-
Deactivate the Silica Gel: Pre-treat the silica gel by washing it with a solvent system containing a small percentage of a modifier like triethylamine before packing the column.
-
Minimize Contact Time: Run the column as quickly as possible without compromising separation (flash chromatography).
-
TLC Stability Test: Before running a large-scale column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it to see if any degradation occurs.
-
Alternative Purification: If decomposition is significant, consider alternative purification methods like recrystallization (if the product is solid) or preparative HPLC.
-
General Purification Issues
Problem 3: My final product is contaminated with unreacted this compound or starting material.
-
Cause: The reaction may not have gone to completion, or the stoichiometry of the reactants was not optimal.
-
Solution:
-
Optimize Reaction Conditions: Ensure the reaction is run for a sufficient amount of time, as confirmed by TLC or LC-MS monitoring. Consider adjusting the temperature or using a slight excess of one of the reactants to drive the reaction to completion.
-
Improve Chromatographic Resolution:
-
Use a shallower solvent gradient during column chromatography to improve the separation of closely eluting spots.
-
Ensure the crude material is loaded onto the column in a minimal amount of solvent to achieve a narrow band at the start of the purification.
-
-
Quantitative Data Summary
The following table summarizes typical purity levels for commercially available this compound, which can serve as a benchmark for purification outcomes.
| Parameter | Typical Value | Reference(s) |
| Purity (by NMR) | >95% - 98% |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general guideline for the purification of a reaction product of this compound. The optimal solvent system must be determined by TLC analysis.
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., different ratios of hexanes/ethyl acetate or DCM/methanol) to find a system that gives good separation and a product Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Choose an appropriately sized column for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a thin layer of sand to the top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the starting solvent system.
-
Gradually increase the polarity of the eluent as the column runs.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Protocol 2: Purification by Recrystallization
This is a general protocol that may be suitable if the desired product is a solid. The ideal solvent or solvent system needs to be determined experimentally. An ethanol/water system is often a good starting point for moderately polar compounds.
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound poorly at room temperature but well when hot.
-
If a single solvent is not suitable, a solvent pair (one in which the compound is soluble and one in which it is insoluble) can be used.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of boiling solvent (or the "good" solvent of a pair) to just dissolve the solid.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration (if charcoal was used):
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
If using a solvent pair, add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy. Then add a few drops of the "good" solvent to redissolve the precipitate.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a desiccator or a vacuum oven.
-
Visualizations
Caption: General experimental workflow for reaction and purification.
Caption: Troubleshooting logic for purification issues.
Technical Support Center: Bromo-PEG3-bromide Reactions
Welcome to the technical support center for Bromo-PEG3-bromide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring reaction progress and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a hydrophilic crosslinking reagent containing a three-unit polyethylene glycol (PEG) spacer terminated by two bromide groups.[1][2] The bromide atoms are excellent leaving groups, making this compound highly suitable for nucleophilic substitution reactions.[1][3][4] It is commonly used as a linker in the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs), by connecting two different ligands.[2]
Q2: What are the primary methods for monitoring the progress of a this compound reaction?
The most common analytical techniques to monitor the progress of reactions involving this compound are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for characterizing the final products and determining the extent of the reaction.[7][8]
Q3: How do I choose the right analytical technique for my experiment?
The choice of technique depends on the specific requirements of your experiment:
-
TLC is a quick and simple method for qualitative monitoring of the disappearance of starting materials and the appearance of products.[9] It is ideal for rapid, routine checks of reaction progress.
-
LC-MS provides both separation and mass information, allowing for more definitive identification of reactants, products, and any side products.[10][11] It is particularly useful for complex reaction mixtures.
-
NMR offers detailed structural information about the molecules in your reaction mixture, which can be used to confirm the identity and purity of your product.[7][12]
Troubleshooting Guide
Problem 1: The reaction is not progressing as expected (stalled or slow).
-
Possible Cause: Insufficient reactivity of the nucleophile or deactivation of the this compound.
-
Solution: Ensure your nucleophile is sufficiently reactive under the chosen reaction conditions. This compound can be susceptible to hydrolysis, especially in the presence of moisture.[13] It is recommended to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
-
-
Possible Cause: Suboptimal reaction temperature.
-
Solution: While some reactions proceed at room temperature, others may require heating to 60-90 °C to achieve a reasonable rate.[6] If your reaction is sluggish, consider carefully increasing the temperature while monitoring for potential side product formation.
-
-
Possible Cause: Steric hindrance around the reactive sites.
-
Solution: If your nucleophile is sterically bulky, it may hinder its approach to the electrophilic carbon of the this compound. In such cases, longer reaction times or higher temperatures may be necessary.
-
Problem 2: My TLC plate shows streaking or poor separation.
-
Possible Cause: The solvent system is not optimal for your compounds. PEG-containing molecules can be highly polar and may streak on silica gel plates.[14]
-
Possible Cause: The sample is too concentrated.
-
Solution: Overloading the TLC plate can lead to broad, streaky spots.[9] Try diluting your sample before spotting it on the plate.
-
Problem 3: I am having difficulty visualizing the spots on my TLC plate.
-
Possible Cause: PEG compounds often lack a UV chromophore, making them invisible under a standard 254 nm UV lamp.[15]
-
Solution: Use a chemical stain for visualization. Common stains for PEG compounds include:
-
Potassium permanganate (KMnO₄) stain: This is a good general stain for compounds that can be oxidized.
-
Iodine vapor: Placing the TLC plate in a chamber with iodine crystals will often reveal spots as temporary yellow-brown stains.[15]
-
Dragendorff's reagent: This stain is known to be effective for visualizing PEG compounds.[15]
-
Phosphomolybdic acid (PMA) stain: This is another general-purpose stain that can be effective.
-
-
Problem 4: My LC-MS data is complex and difficult to interpret.
-
Possible Cause: PEG compounds are often polydisperse, meaning they consist of a mixture of molecules with slightly different chain lengths. This can lead to a series of peaks in the mass spectrum.[10][16]
-
Solution: This is an inherent property of many PEG reagents. Using monodisperse this compound can simplify the mass spectrum.
-
-
Possible Cause: Formation of multiple charged species in the mass spectrometer.
-
Solution: The addition of a charge stripping agent, such as triethylamine (TEA), post-column can help to simplify the mass spectrum by reducing the charge states of the ions.[17]
-
Experimental Protocols
Thin Layer Chromatography (TLC) Monitoring
-
Plate Preparation: Use silica gel 60 F254 plates. Draw a faint starting line with a pencil approximately 1 cm from the bottom of the plate.
-
Spotting: Using a capillary tube, spot a small amount of your reaction mixture on the starting line. It is also recommended to spot the starting materials (this compound and your nucleophile) as references.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 9:1 DCM:MeOH). Ensure the solvent level is below the starting line. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. After the plate has dried, visualize the spots using an appropriate method (e.g., UV light if your compounds are UV active, or a chemical stain like potassium permanganate).
-
Analysis: Compare the spots from the reaction mixture to the reference spots. The disappearance of the starting material spots and the appearance of a new spot indicate that the reaction is progressing. The retention factor (Rf) can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.[9]
Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).
-
LC Conditions: Use a reverse-phase C18 column. A typical mobile phase system would be a gradient of water and acetonitrile, both containing a small amount of an additive like formic acid (0.1%) to improve peak shape and ionization.
-
MS Conditions: Set the mass spectrometer to operate in a positive ion mode, scanning a mass range that includes the expected masses of your starting materials and product.
-
Analysis: Monitor the extracted ion chromatograms (EICs) for the masses corresponding to your starting materials and expected product. A decrease in the peak area of the starting materials and an increase in the peak area of the product over time indicate reaction progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
-
Sample Preparation: Take an aliquot of the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Compare the spectrum of the reaction mixture to the spectra of the starting materials. Look for the disappearance of signals corresponding to the starting materials and the appearance of new signals corresponding to the product. The integration of key signals can be used to determine the relative amounts of starting material and product, and thus the reaction conversion. For PEG compounds, the characteristic signals of the ethylene glycol protons are often prominent.[7]
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| Reaction Time | 2 - 48 hours | Highly dependent on the nucleophile, solvent, and temperature.[5][6] |
| Reaction Temperature | Room Temperature to 90 °C | Lower temperatures are often sufficient, but heating may be required for less reactive nucleophiles.[6] |
| Molar Ratio (this compound:Nucleophile) | 1.1:1 to 1.5:1 | A slight excess of the PEG linker is often used to ensure complete consumption of the nucleophile.[6] |
Visualizations
Caption: Experimental workflow for monitoring a this compound reaction.
Caption: Troubleshooting guide for common issues in this compound reactions.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PEGylated Drug Bioanalysis by NMR [intertek.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ingenieria-analitica.com [ingenieria-analitica.com]
- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. lcms.cz [lcms.cz]
- 17. pubs.acs.org [pubs.acs.org]
Navigating the Scale-Up of Bromo-PEG3-Bromide Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Bromo-PEG3-bromide, a key bifunctional linker in bioconjugation and drug development, presents unique challenges when transitioning from laboratory-scale to larger-scale production. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions to facilitate a smoother scale-up process.
Troubleshooting Guide: Common Challenges in this compound Synthesis Scale-Up
This guide addresses specific problems that may be encountered during the scale-up of this compound synthesis, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature for the larger volume. | - Monitor reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS, NMR).- Gradually increase reaction time and/or temperature, being mindful of potential side reactions. |
| Reagent Degradation: Moisture sensitivity of brominating agents (e.g., PBr₃, HBr). | - Use freshly opened or properly stored anhydrous reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Suboptimal Stoichiometry: Molar ratios of reactants may need adjustment at a larger scale. | - Re-optimize the stoichiometry of the brominating agent to the triethylene glycol on a small scale before proceeding with the full-scale reaction. | |
| Product Impurity | Over-bromination/Side Reactions: Excessive reaction temperature or prolonged reaction time can lead to the formation of undesired byproducts. The exothermic nature of bromination can be difficult to control on a large scale.[1][2] | - Implement controlled, slow addition of the brominating agent to manage the exothermic reaction.[1]- Ensure efficient stirring and cooling of the reaction vessel.- Re-evaluate and optimize the reaction temperature for the larger scale. |
| Incomplete Quenching: Residual unreacted brominating agent. | - Ensure thorough quenching of the reaction mixture with a suitable agent (e.g., sodium bicarbonate, sodium thiosulfate solution).[1] | |
| Residual Solvent/Starting Material: Inefficient purification at a larger scale. | - Employ appropriate large-scale purification techniques such as flash chromatography or distillation.- Optimize the washing and extraction steps to effectively remove impurities. | |
| Difficult Purification | Oily/Waxy Product Nature: PEG derivatives are often difficult to handle and purify using standard precipitation methods.[3] | - Consider using column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes).- Explore alternative purification strategies like tangential flow filtration for larger volumes. |
| Formation of Emulsions during Workup: The amphiphilic nature of PEG compounds can lead to stable emulsions during aqueous extraction. | - Add brine (saturated NaCl solution) to the aqueous layer to break emulsions.- Consider using a different solvent system for extraction. | |
| Inconsistent Batch-to-Batch Results | Variability in Raw Material Quality: Purity of triethylene glycol and the brominating agent can affect the reaction outcome. | - Source high-purity, anhydrous starting materials from a reliable supplier.- Perform quality control checks on incoming raw materials. |
| Poor Temperature Control: Hot spots within a large reactor can lead to localized side reactions. | - Utilize a reactor with efficient heat transfer capabilities and a reliable temperature control system.- Ensure vigorous and uniform stirring throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to control when scaling up the synthesis of this compound?
A1: The most critical factor is temperature control. Bromination reactions are often exothermic, and on a larger scale, the heat generated can be significant, leading to a higher risk of runaway reactions and the formation of impurities.[1][2] Implementing a robust cooling system and a controlled addition of the brominating agent are crucial for a safe and successful scale-up.
Q2: How can I effectively remove residual water from my starting material (triethylene glycol) before the reaction?
A2: To ensure an anhydrous reaction environment, which is critical for many brominating agents, you can dry the triethylene glycol by azeotropic distillation with a solvent like toluene or by storing it over molecular sieves.
Q3: What are the common impurities I should look for in my final this compound product?
A3: Common impurities may include unreacted triethylene glycol, mono-brominated triethylene glycol, and potentially small amounts of cyclic ethers formed as byproducts. The presence of these can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: Are there alternative, safer brominating agents I can use for scale-up instead of phosphorus tribromide (PBr₃) or hydrobromic acid (HBr)?
A4: While PBr₃ and HBr are common, reagents like N-bromosuccinimide (NBS) in the presence of a catalyst can sometimes be a milder and safer alternative for bromination reactions, although their effectiveness for di-bromination of PEGs needs to be evaluated for your specific process.[4][5]
Q5: My purified this compound is a viscous oil. How can I best handle and store it at a larger scale?
A5: The oily nature of many PEG derivatives is a known challenge.[3] For easier handling, you can dissolve the product in a suitable anhydrous solvent to a known concentration. For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere at a low temperature (e.g., -20°C) to prevent degradation.
Experimental Protocols
General Laboratory-Scale Synthesis of this compound
Materials:
-
Triethylene glycol
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve triethylene glycol in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add PBr₃ dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.
Considerations for Scale-Up:
-
Reactor: Utilize a jacketed reactor with overhead stirring and a temperature probe.
-
Reagent Addition: Use a programmable pump for the slow and controlled addition of the brominating agent.
-
Workup: For larger volumes, a liquid-liquid extractor can be more efficient for the washing steps.
-
Purification: Large-scale column chromatography systems or distillation under reduced pressure may be required.
Visualizing the Synthesis and Challenges
Experimental Workflow for this compound Synthesis
Caption: A simplified workflow for the synthesis of this compound.
Logical Relationship of Challenges in Scale-Up
References
preventing degradation of Bromo-PEG3-bromide during storage
Technical Support Center: Bromo-PEG3-bromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during storage and use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a hydrophilic crosslinker molecule. It features a tri(ethylene glycol) spacer (PEG3) with a bromide group at each end. The bromide atoms are excellent leaving groups, making the molecule highly reactive towards nucleophiles like thiols, amines, and hydroxyl groups.[1][2][3] Its primary use is in bioconjugation, serving as a linker to connect two different molecules, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or for modifying proteins and surfaces.[4][5] The PEG spacer enhances the solubility and bioavailability of the resulting conjugates.[4][6]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure long-term stability and prevent degradation, this compound should be stored under specific conditions. A summary of recommended storage is provided in the table below.
Q3: What is the expected shelf-life of this compound?
A3: If stored correctly, this compound can have a shelf-life exceeding three years.[2] However, the actual shelf-life depends heavily on handling practices. Frequent exposure to atmospheric moisture and oxygen can significantly shorten its effective lifespan.
Q4: How can I tell if my this compound has degraded?
A4: Degradation can manifest in several ways:
-
Reduced Reactivity: The most common sign is a noticeable decrease in yield or reaction efficiency in your experiments.
-
Appearance Change: The compound is typically a clear liquid. Any significant change in color (e.g., turning yellow or brown) or the appearance of precipitates may indicate degradation.
-
Analytical Inconsistencies: Analytical techniques like NMR or HPLC may show unexpected peaks corresponding to degradation byproducts, such as the hydrolyzed diol species.
Q5: What are the primary degradation pathways for this compound?
A5: The main degradation pathway is hydrolysis. The C-Br bond is susceptible to nucleophilic attack by water, which replaces the bromide with a hydroxyl group (-OH). This can happen at one or both ends of the molecule. Additionally, like other PEG compounds, this compound is sensitive to light and oxidation.[7]
Q6: Can I store this compound in a solution?
A6: Storing this compound in solution is generally not recommended for long periods due to the risk of solvent-mediated degradation. If you must prepare a stock solution, use an anhydrous aprotic solvent such as DMSO or DMF.[2][8] Prepare only the amount needed for your immediate experiments, and for longer-term storage, it is best to aliquot the neat compound into smaller, single-use vials under an inert atmosphere.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Reduced or no product yield in my conjugation reaction. | The bromide functional groups have been hydrolyzed due to improper storage, leading to an inactive reagent. | 1. Verify the integrity of your stored this compound using an analytical method like HPLC or ¹H NMR. 2. If degradation is confirmed, use a fresh, unopened vial of the reagent. 3. Review your storage and handling procedures. Ensure the compound is stored at -20°C under an inert atmosphere and is warmed to room temperature before opening.[3][7] |
| My reaction is producing unexpected side-products. | 1. Partial degradation of the starting material (e.g., mono-hydrolyzed Bromo-PEG3-alcohol) is present. 2. The reagent has been oxidized. | 1. Purify the this compound using an appropriate chromatographic method if you suspect contamination. 2. Confirm the structure of your starting material and products using mass spectrometry. |
| The physical appearance of the reagent has changed (e.g., color change, cloudiness). | This is a strong indicator of chemical degradation, likely due to oxidation or hydrolysis from prolonged exposure to air and moisture. | Discard the reagent. Do not attempt to use it in your experiments as it will lead to unreliable results. Ensure future vials are stored correctly to prevent recurrence. |
Experimental Protocols
Protocol 1: Assessing Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of this compound and detect hydrophilic degradation products.
-
System: A reverse-phase HPLC (RP-HPLC) system with UV or Charged Aerosol Detection (CAD) is suitable.[9]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Gradient: Start with a linear gradient of 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for end-group absorbance) or CAD for superior quantitation of PEG compounds.[9]
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in Acetonitrile.
-
Analysis: The pure compound will elute as a single major peak. The presence of earlier eluting peaks often corresponds to more polar (hydrolyzed) degradation products.
Protocol 2: Handling and Aliquoting this compound for Long-Term Storage
This protocol minimizes the risk of degradation from environmental exposure.
-
Preparation: Allow the sealed vial of this compound to warm to room temperature in a desiccator for at least 30 minutes before opening.[7] This prevents condensation of atmospheric moisture inside the cold vial.
-
Inert Environment: Perform all manipulations in an inert atmosphere, such as inside a glovebox or using a Schlenk line.
-
Aliquoting: Using a clean, dry syringe or pipette, dispense the desired amount of the compound into smaller, pre-dried vials suitable for long-term storage.
-
Sealing: Backfill the headspace of each new aliquot vial with dry argon or nitrogen gas before sealing tightly with a cap containing a chemically resistant septum or liner.[7]
-
Storage: Place the newly prepared aliquots in a freezer at -20°C for long-term storage.[2][3] Ensure they are clearly labeled with the compound name and date.
Visualizations
Caption: Recommended Storage Conditions for this compound.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. medkoo.com [medkoo.com]
- 3. This compound, 31255-26-2 | BroadPharm [broadpharm.com]
- 4. Bromo-PEG-bromide | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 8. Bromo-PEG3-acid, 782475-35-8 | BroadPharm [broadpharm.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Bromo-PEG3-bromide Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Bromo-PEG3-bromide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive targets?
This compound is a homobifunctional crosslinker containing two bromide groups at either end of a 3-unit polyethylene glycol (PEG) spacer.[1] The bromide (Br) is an excellent leaving group, making the linker highly reactive towards nucleophilic substitution.[1][2][3] Its primary targets in bioconjugation are the nucleophilic side chains of amino acids, most commonly:
-
Thiols (Sulfhydryls): Found in cysteine residues, thiols are strong nucleophiles that react efficiently with alkyl bromides to form stable thioether bonds.[4][5]
-
Amines: Primary amines, such as those on the N-terminus of a protein or the side chain of lysine, can also be targeted, though they are generally less reactive than thiols.[4][6]
The hydrophilic PEG spacer is designed to increase the aqueous solubility of the linker and the resulting conjugate.[1][7]
Q2: Why is the buffer pH so important for this compound reactions?
The pH of the reaction buffer is a critical parameter because it directly influences the nucleophilicity of the target functional groups.[8]
-
For a thiol group (R-SH) to react, it must be deprotonated to its more nucleophilic thiolate anion form (R-S⁻).[9][10]
-
For a primary amine (R-NH3+) to react, it must be in its uncharged, deprotonated state (R-NH2).[11] Optimizing the pH ensures a sufficient concentration of the reactive form of the target group, driving the conjugation reaction forward efficiently.[8]
Q3: What is the optimal buffer pH for conjugating this compound to thiols (cysteine)?
For reactions targeting thiol groups on cysteine residues, a pH range of 7.0-8.5 is generally recommended.[4][10]
-
At pH values below 6.5, the reaction rate slows considerably as the thiol group remains protonated.[9]
-
Increasing the pH within the 7.0-8.5 range increases the concentration of the highly reactive thiolate anion, accelerating the reaction.[10] However, excessively high pH can lead to side reactions.
Q4: What is the optimal buffer pH for conjugating this compound to amines (lysine)?
For reactions targeting primary amines, a slightly more basic pH range of 8.0-9.0 is typically required to ensure the amine is deprotonated and nucleophilic.[4][8] It is also common to include a non-nucleophilic base, such as DIPEA, to neutralize the HBr byproduct, which could otherwise protonate and inactivate the target amine.[11]
Q5: What are the most common side reactions and how can they be minimized?
The most common side reactions are hydrolysis of the linker and off-target reactions.
-
Hydrolysis: The bromide groups are susceptible to hydrolysis in aqueous buffers, especially at non-neutral pH and elevated temperatures, which forms an unreactive hydroxyl group and leads to low yield.[4][12] To minimize this, always use freshly prepared solutions of this compound and avoid prolonged incubations at high temperatures.[4][8]
-
Off-Target Reactions: Under harsh conditions or suboptimal pH, the linker may react with other nucleophilic amino acid residues like histidine or tyrosine.[4] To improve selectivity, especially for thiols over amines, perform the reaction at a pH closer to 7.0-7.5.[9]
Q6: Are there any buffer components that should be avoided?
Yes. Avoid using buffers that contain competing nucleophiles.[8] Buffers such as Tris (tris(hydroxymethyl)aminomethane) contain primary amines and will compete with the target molecule for the linker. Similarly, buffers containing azides or thiols should not be used.[8] Recommended buffers include PBS (phosphate-buffered saline), HEPES, and borate.[8][10]
Troubleshooting Guide
Problem: Low or No Yield of the Desired Conjugate
| Possible Cause | Suggested Solution |
| Suboptimal Reaction pH | The nucleophilicity of thiols and amines is highly pH-dependent. Verify that the pH of your reaction buffer is within the optimal range for your target nucleophile (7.0-8.5 for thiols, 8.0-9.0 for amines).[4][8] |
| Degraded/Hydrolyzed Linker | The bromide groups can hydrolyze in aqueous solutions. Prepare stock solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use and avoid repeated freeze-thaw cycles.[8] |
| Oxidized Thiols | If targeting cysteines, they may have formed non-nucleophilic disulfide bonds. Pre-treat your protein with a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure free thiols are available.[8][10] |
| Competing Nucleophiles in Buffer | Buffers like Tris contain primary amines that will react with the linker. Switch to a non-nucleophilic buffer such as PBS, HEPES, or borate.[8] |
| Inaccessible Target Groups | The target thiol or amine on the biomolecule may be sterically hindered or buried within its 3D structure. Consider using a mild denaturant if the protein can be refolded.[4] |
Problem: Poor Solubility of the Final Conjugate
| Possible Cause | Suggested Solution |
| Incorrect Buffer pH | If the conjugated molecule has ionizable groups (e.g., carboxylic acids, amines), its charge state and solubility are pH-dependent. Adjust the pH of the buffer to ensure these groups are charged (e.g., higher pH for acidic molecules, lower pH for basic molecules).[13] |
| Hydrophobic Conjugated Molecule | The properties of a large, hydrophobic conjugated molecule may overcome the solubilizing effect of the short PEG3 chain.[13] Use a co-solvent method: dissolve the conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it dropwise to the vigorously stirred aqueous buffer.[13] |
| Concentration Too High | The concentration may exceed the intrinsic solubility limit of the conjugate. Attempt to dissolve the product at a lower concentration.[13] |
Quantitative Data Summary
The following table summarizes the recommended starting conditions for this compound conjugation reactions. Optimization may be required for each specific application.
| Parameter | Reaction with Thiols (Cysteine) | Reaction with Amines (Lysine) |
| pH Range | 7.0 - 8.5 | 8.0 - 9.0 |
| Molar Excess (Linker:Target) | 5:1 to 20:1 | 1.1:1 to 5:1 (excess amine recommended) |
| Recommended Buffers | PBS, HEPES, Borate | Phosphate, Borate, HEPES |
| Temperature | 4°C to 25°C | Room Temperature |
| Reaction Time | 1 - 24 hours | 2 - 24 hours |
| Key Considerations | Ensure thiols are reduced. Lower pH (~7.5) increases selectivity over amines. | A non-nucleophilic base (e.g., DIPEA) may be needed to neutralize acid byproduct. |
Data compiled from sources:[4][8][10][11]
Experimental Protocols
Protocol 1: General Procedure for Conjugation to a Thiol-Containing Protein
This protocol provides a starting point for conjugating this compound to a protein with available cysteine residues.
Materials:
-
Thiol-containing protein
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Deoxygenated 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching Solution: L-cysteine or 2-mercaptoethanol (1 M stock)
-
Purification column (e.g., size-exclusion chromatography)
Methodology:
-
Protein Preparation: a. Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL. b. If the protein's cysteines are not in a reduced state, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 1 hour. TCEP does not need to be removed before adding the linker.[8] c. Ensure the buffer has been deoxygenated to prevent re-oxidation of thiols.[4]
-
Linker Preparation: a. Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation. b. Immediately before use, prepare a 10-50 mM stock solution of the linker in anhydrous DMSO or DMF.[8]
-
Conjugation Reaction: a. Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution while gently mixing.[4] b. Ensure the final concentration of the organic co-solvent (DMSO/DMF) is below 10% (v/v) to avoid protein denaturation.[8] c. Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. Monitor progress if possible.[8]
-
Quenching the Reaction: a. To stop the reaction and consume any unreacted linker, add a quenching solution (e.g., L-cysteine) to a final concentration of 20-50 mM.[8] b. Incubate for 30 minutes at room temperature.
-
Purification and Analysis: a. Remove unreacted linker and byproducts using size-exclusion chromatography (SEC) or dialysis.[8] b. Analyze the purified conjugate by SDS-PAGE to observe the molecular weight shift and by mass spectrometry to confirm conjugation.
Visual Guides
Caption: Workflow for troubleshooting low yield in this compound reactions.
Caption: Logic diagram for selecting the optimal buffer pH based on the target nucleophile.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. Bromo-PEG3-acid, 782475-35-8 | BroadPharm [broadpharm.com]
- 3. Bromo-PEG3-alcohol, 57641-67-5 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
purification of Bromo-PEG3-bromide reaction products
A comprehensive guide to resolving common challenges encountered during the .
Frequently Asked Questions (FAQs)
Q1: What is Bromo-PEG3-bromide and what are its common applications?
This compound is a hydrophilic crosslinking reagent that contains a three-unit polyethylene glycol (PEG) spacer terminated on both ends by bromide functional groups.[1][2] The bromide groups are excellent leaving groups for nucleophilic substitution reactions, making this linker ideal for conjugating molecules.[3][4] It is frequently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugation applications where a flexible, water-soluble spacer is required.[5]
Q2: What are the typical impurities in a this compound reaction?
Common impurities can include unreacted starting materials, partially reacted intermediates (e.g., mono-substituted products), and byproducts from side reactions. Depending on the synthesis route, residual solvents and reagents used in the reaction work-up may also be present.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A combination of techniques is often employed for a thorough characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the PEG linker and identifying any organic impurities.[6]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to verify the molecular weight of the product.[7][8]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is effective for determining the purity of the product and quantifying impurities.[9][10]
Q4: How can I improve the solubility of my PEGylated product during purification?
For PEGylated compounds with poor aqueous solubility, several strategies can be employed. If the conjugated molecule has ionizable groups, adjusting the pH of the buffer can improve solubility.[11] Alternatively, a co-solvent approach can be used: first, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF, and then add this solution dropwise to a vigorously stirred aqueous buffer.[11] Gentle warming and sonication may also aid in dissolution, but care must be taken to avoid product degradation.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product streaks on TLC plate | The compound is highly polar. | Use a more polar solvent system, such as chloroform/methanol or dichloromethane/methanol, to improve spot shape. Adding a small amount of acid (e.g., formic acid) or base (e.g., ammonia) to the eluent can also help for compounds with acidic or basic functionalities, respectively.[12] |
| Poor separation of product from impurities during column chromatography | The polarity of the product and impurities are very similar. | Try a different stationary phase, such as alumina or polystyrene-divinylbenzene beads.[13] A slow, shallow gradient elution can also improve separation.[12] Consider using a different chromatographic technique like size-exclusion or ion-exchange chromatography if applicable.[14] |
| Low recovery of the product after column chromatography | The product is irreversibly adsorbed onto the silica gel. | Pre-treat the column with a small amount of a polar solvent or an appropriate modifier. Using a less active stationary phase might also be beneficial. |
| Product precipitates during solvent removal (rotary evaporation) | The product is not soluble in the remaining solvent or has reached its solubility limit. | Add a small amount of a good solvent for your product before completing the evaporation. Alternatively, remove the solvent at a higher temperature if the product is stable. |
| NMR spectrum shows unexpected peaks | Presence of residual solvents or unreacted starting materials. | If residual solvent is the issue, co-evaporate the product with a solvent in which it is soluble but the impurity is volatile (e.g., methanol, toluene), or dry the sample under high vacuum for an extended period. If starting materials are present, further purification by chromatography or recrystallization is necessary. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for purifying this compound reaction products on a silica gel column.
Materials:
-
Crude reaction mixture
-
Silica gel (for flash chromatography)
-
Solvents (e.g., dichloromethane, methanol, ethyl acetate, hexane)
-
Thin Layer Chromatography (TLC) plates
-
Glass column and other standard chromatography equipment
-
Collection tubes
Methodology:
-
TLC Analysis: Determine an appropriate solvent system for separation using TLC. Test various ratios of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The ideal system should give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.[15]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elution: Begin eluting the column with the starting solvent system. Collect fractions and monitor the elution by TLC.
-
Gradient Elution (if necessary): If the impurities and product do not separate well with an isocratic elution, a gradient of increasing polarity can be used. For example, start with 100% dichloromethane and gradually increase the percentage of methanol.[12]
-
Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Liquid-Liquid Extraction
This protocol is suitable for removing water-soluble or acid/base-labile impurities from an organic solution of the product.
Materials:
-
Crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
Methodology:
-
Initial Dissolution: Ensure the crude reaction product is fully dissolved in a water-immiscible organic solvent.[15]
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water, shake gently, and allow the layers to separate. Drain the aqueous layer. Repeat this step 1-2 times to remove water-soluble impurities.
-
Brine Wash: Wash the organic layer with an equal volume of brine.[15] This helps to remove residual water from the organic phase.
-
Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., sodium sulfate).[15] Swirl the flask and let it stand for 10-15 minutes.
-
Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified product.[15]
Quantitative Data Summary
Table 1: Recommended Solvent Systems for Column Chromatography of PEG Derivatives
| Stationary Phase | Solvent System | Notes | Reference |
| Silica Gel | Dichloromethane / Methanol | A common system for polar compounds. A gradient of 0-10% methanol is often effective. | [12] |
| Silica Gel | Chloroform / Methanol | Can provide good separation. A 10:1 ratio is a good starting point. | [12] |
| Silica Gel | Ethyl Acetate / Hexane | Suitable for less polar PEG derivatives. | |
| Silica Gel | Ethanol/IPA in Chloroform | A slow 1-10% gradient of 1:1 EtOH/IPA in CHCl3 has been shown to provide better separation than methanol gradients for some PEG compounds. | [12] |
| Polystyrene-divinylbenzene | Ethanol / Water | A less toxic alternative to chlorinated solvents. | [13] |
Visualizations
Caption: A typical workflow for the purification and analysis of this compound.
Caption: A decision tree for troubleshooting common purification problems.
References
- 1. This compound, 31255-26-2 | BroadPharm [broadpharm.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. medkoo.com [medkoo.com]
- 4. m-PEG3-bromide, 72593-77-2 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. waters.com [waters.com]
- 9. Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono- p -toluenesulfonates and quantitative analysis of oligomer purity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00127K [pubs.rsc.org]
- 10. Separation of Molar Weight-Distributed Polyethylene Glycols by Reversed-Phase Chromatography—Analysis and Modeling Based on Isocratic Analytical-Scale Investigations [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Preparative purification of polyethylene glycol derivatives with polystyrene-divinylbenzene beads as chromatographic packing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How are PEG derivatives purified? - Blog [shochem.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: Bromo-PEG3-bromide vs. NHS Ester Crosslinkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical decision that dictates the success of bioconjugation strategies. This guide provides an in-depth, objective comparison of Bromo-PEG3-bromide and N-hydroxysuccinimide (NHS) ester crosslinkers, two prominent classes of reagents used for covalently linking biomolecules. By examining their chemical reactivity, the stability of the resulting conjugates, and performance in experimental settings, this document aims to provide the necessary data to inform the selection of the optimal crosslinker for specific research and development applications.
Executive Summary
This compound and NHS ester crosslinkers are both valuable tools in the bioconjugation toolkit, but they differ fundamentally in their reactivity and the nature of the covalent bonds they form. This compound is a homobifunctional crosslinker featuring two bromide groups that readily react with nucleophiles, most notably the thiol groups of cysteine residues, to form stable thioether bonds. The integrated polyethylene glycol (PEG) spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous environments.
In contrast, NHS ester crosslinkers are highly reactive towards primary amines, such as the side chain of lysine residues and the N-terminus of proteins.[1][2][3] This reaction results in the formation of a highly stable amide bond.[4] NHS esters are, however, susceptible to hydrolysis in aqueous solutions, a factor that must be carefully managed during experimental procedures.[2][5]
The choice between these two crosslinkers often depends on the desired site of conjugation, the stability requirements of the final bioconjugate, and the specific application, such as the development of antibody-drug conjugates (ADCs) or the study of protein-protein interactions.
Data Presentation: A Quantitative Comparison
To facilitate a direct comparison of their performance, the following tables summarize the key characteristics and experimental parameters of this compound and a representative NHS ester crosslinker, Bis-PEG3-NHS Ester.
Table 1: Chemical and Physical Properties
| Feature | This compound | Bis-PEG3-NHS Ester |
| Reactive Group | Bromide (-Br) | N-hydroxysuccinimide ester (-NHS) |
| Target Functional Group | Thiols (e.g., Cysteine)[6] | Primary Amines (e.g., Lysine, N-terminus)[1][2] |
| Resulting Linkage | Thioether Bond | Amide Bond[4] |
| Spacer Arm | 3-unit Polyethylene Glycol (PEG) | 3-unit Polyethylene Glycol (PEG) |
| Solubility | Enhanced by PEG spacer[7] | Enhanced by PEG spacer |
Table 2: Reaction Conditions and Performance
| Parameter | This compound | Bis-PEG3-NHS Ester |
| Optimal pH Range | 7.0 - 8.5 for thiol alkylation[8] | 7.2 - 8.5 for amine acylation[2][5] |
| Typical Reaction Time | 2 - 16 hours[8] | 30 - 60 minutes at room temperature[9] |
| Typical Molar Excess | 5:1 to 20:1 (Linker:Thiol)[8] | 20-fold molar excess for dilute protein solutions[1] |
| Competing Reactions | Reaction with other nucleophiles | Hydrolysis of NHS ester[2][5] |
| Linkage Stability | Thioether bond is generally stable but can be susceptible to oxidation.[4] | Amide bond is highly stable under physiological conditions. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for achieving successful and consistent bioconjugation. Below are representative protocols for protein crosslinking using this compound and a generic NHS ester.
Protocol 1: Protein Crosslinking with this compound (Thiol-Thiol Conjugation)
This protocol describes a general procedure for crosslinking a protein containing accessible cysteine residues using this compound.
Materials:
-
Protein with accessible cysteine residues (1-10 mg/mL in a suitable buffer)
-
This compound
-
Reaction Buffer: Deoxygenated phosphate-buffered saline (PBS), HEPES, or borate buffer, pH 7.0-8.5.
-
Reducing agent (optional, e.g., TCEP)
-
Quenching solution (e.g., L-cysteine or N-acetylcysteine)
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Desalting column for purification
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds to expose free thiol groups by incubating the protein with a 10-20 fold molar excess of TCEP for 1-2 hours at room temperature.
-
Buffer Exchange: Remove the reducing agent by passing the protein solution through a desalting column equilibrated with the deoxygenated Reaction Buffer.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Crosslinking Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 2-16 hours at room temperature or 4°C with gentle agitation. The optimal reaction time should be determined empirically.
-
Quenching: Stop the reaction by adding a quenching solution to a final concentration of 10-50 mM to react with any excess this compound. Incubate for 15-30 minutes.
-
Purification: Remove excess crosslinker and quenching reagent by purification using a desalting column.
-
Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE, size-exclusion chromatography (SEC), or mass spectrometry.
Protocol 2: Protein Crosslinking with NHS Ester (Amine-Amine Conjugation)
This protocol provides a general procedure for labeling a protein with a homobifunctional NHS ester crosslinker.[1][3]
Materials:
-
Purified protein (1-10 mg/mL) in an amine-free buffer
-
NHS Ester Crosslinker (e.g., Bis-PEG3-NHS Ester)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffers like HEPES or borate buffer.[2]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine.
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF).
-
Desalting column for purification.
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to the desired concentration. Ensure the buffer is free of primary amines.
-
Crosslinker Preparation: Immediately before use, dissolve the NHS ester crosslinker in anhydrous DMSO or DMF to a concentration of 10 mM.[1] Do not prepare stock solutions for long-term storage due to the susceptibility of NHS esters to hydrolysis.[1]
-
Crosslinking Reaction: Add the calculated amount of the NHS ester stock solution to the protein solution. A 20-fold molar excess is a common starting point for dilute protein solutions.[1] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.[9]
-
Purification: Remove excess crosslinker and byproducts using a desalting column.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, SEC, or mass spectrometry to determine the degree of conjugation and identify crosslinked species.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound and NHS ester crosslinkers.
Caption: Chemical reactivity of this compound and NHS ester crosslinkers.
Caption: Experimental workflow for ADC synthesis using a bromo-PEG linker.
Caption: Workflow for studying protein-protein interactions with an NHS ester.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - NL [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Characterizing Bromo-PEG3-Bromide Conjugates
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of Bromo-PEG3-bromide, a heterobifunctional linker, is critical in the development of advanced bioconjugates such as antibody-drug conjugates (ADCs). Its defined length, conferred by the three polyethylene glycol (PEG) units, and the terminal bromide functionalities demand rigorous analytical assessment to ensure purity, identity, and consistency. This guide provides a comparative overview of key analytical techniques for the characterization of this compound and its conjugates, supported by experimental considerations.
Data Presentation: Comparison of Analytical Techniques
The selection of an appropriate analytical method is contingent on the specific attribute of the this compound conjugate being investigated. The following table summarizes the primary techniques and their applicability.
| Analytical Technique | Parameter Measured | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical structure, purity, confirmation of functional groups. | Provides detailed structural information and is highly specific for identifying the PEG backbone and terminal bromide groups. | Lower sensitivity compared to mass spectrometry. May be challenging for large, complex conjugates. |
| Mass Spectrometry (MS) | Molecular weight, confirmation of conjugation, purity. | High sensitivity and accuracy in determining molecular weight. Essential for confirming successful conjugation to biomolecules. | PEG heterogeneity can complicate spectra. Ionization efficiency can vary. |
| High-Performance Liquid Chromatography (HPLC) | Purity, quantification, separation of isomers and impurities. | Excellent for assessing purity and quantifying the conjugate. Can be coupled with various detectors for enhanced characterization. | PEG molecules lack a strong UV chromophore, often requiring alternative detection methods like ELSD or RI. |
| Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) | Molecular weight distribution, detection of aggregates. | Effective for determining the size and polydispersity of PEGylated molecules. Useful for identifying aggregation in conjugated products. | Provides an average molecular weight rather than the precise mass of individual species. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate characterization. Below are foundational protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
-
Objective: To confirm the chemical structure of this compound.
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
¹H NMR Analysis:
-
Acquire a proton NMR spectrum.
-
The characteristic signals for the PEG backbone protons are expected to appear as a multiplet around 3.6 ppm.
-
The protons on the carbons adjacent to the bromide atoms will be shifted downfield.
-
-
¹³C NMR Analysis:
-
Acquire a carbon-13 NMR spectrum.
-
The PEG backbone carbons typically resonate around 70 ppm.
-
The carbons bonded to the bromine atoms will show a distinct chemical shift.
-
-
Data Interpretation: Integrate the proton signals to confirm the ratio of PEG protons to terminal methylene protons. Compare the observed chemical shifts with expected values to verify the structure.
Mass Spectrometry for Molecular Weight Determination
-
Objective: To determine the accurate molecular weight of the this compound conjugate.
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µM) in a solvent compatible with the ionization source, such as acetonitrile/water with 0.1% formic acid for electrospray ionization (ESI).
-
Instrumentation: An ESI time-of-flight (ESI-TOF) or Orbitrap mass spectrometer for high-resolution mass analysis.
-
Analysis:
-
Infuse the sample directly or inject it into an LC-MS system.
-
Acquire the mass spectrum in positive ion mode.
-
The spectrum will show a distribution of peaks corresponding to the different isotopic forms and charge states of the molecule.
-
-
Data Interpretation: Deconvolute the raw data to obtain the zero-charge mass spectrum. The most abundant peak will correspond to the monoisotopic mass of the this compound. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in approximately a 1:1 ratio).
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To assess the purity of the this compound and its conjugates.
-
Instrumentation: An HPLC system equipped with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector, is recommended as PEGs lack a strong UV chromophore.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile is typically employed.
-
Flow Rate: 1.0 mL/min.
-
Detector Settings (ELSD): Nebulizer temperature: 50°C, Evaporator temperature: 70°C, Gas flow: 1.6 SLM.
-
-
Analysis: Inject the sample and record the chromatogram. The major peak corresponds to the this compound.
-
Data Interpretation: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
Visualizations
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of a this compound conjugate.
Caption: Workflow for this compound conjugate characterization.
Comparison of Analytical Methods
This diagram provides a visual comparison of the primary applications of the discussed analytical techniques.
Caption: Application of analytical methods for product attributes.
A Head-to-Head Comparison: Mass Spectrometry Analysis of Bromo-PEG3-bromide vs. Click Chemistry Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the efficacy, stability, and characterization of bioconjugates. This guide provides an objective comparison of the mass spectrometry analysis of products formed using Bromo-PEG3-bromide, a representative alkylating linker, and the widely adopted click chemistry linkers. We will delve into their performance, supported by representative experimental data and detailed analytical protocols, to empower you in selecting and analyzing the optimal tool for your research.
The covalent linkage of molecules to biomolecules, or bioconjugation, is a cornerstone of modern biotechnology and medicine. It enables the creation of sophisticated constructs such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker connecting the different components of these conjugates plays a pivotal role in their overall function and is a key focus during analytical characterization. Here, we compare and contrast the mass spectrometry profiles of bioconjugates synthesized using two major classes of linkers: the heterobifunctional this compound and the versatile click chemistry linkers.
Executive Summary: Alkylating vs. Click Chemistry Linkers
This compound is a heterobifunctional linker featuring two bromide groups. Bromides are excellent leaving groups that react with nucleophiles, primarily the thiol groups of cysteine residues and, to a lesser extent, the amine groups of lysine residues on proteins. This reactivity forms the basis of its use in bioconjugation, leading to the formation of stable thioether or amine linkages.
Click chemistry linkers, particularly those for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC), have gained immense popularity due to their high efficiency and bioorthogonality. These reactions form a highly stable triazole ring, and their specificity allows for precise control over the conjugation site.
The choice between these linker types has significant implications for the subsequent mass spectrometry analysis of the final bioconjugate.
Quantitative Performance Comparison in Mass Spectrometry
The selection of a linker is often influenced by the ease and clarity of the analytical data it produces. Mass spectrometry is a primary tool for characterizing bioconjugates, providing information on conjugation efficiency, product homogeneity, and structural integrity. The following table summarizes key performance data for thiol-alkylation (representative of this compound reactivity) and click chemistry linkers as analyzed by mass spectrometry.
| Feature | This compound (Thiol-Alkylation) | Click Chemistry (CuAAC & SPAAC) | Mass Spectrometry Implications |
| Reaction Selectivity | Highly selective for thiols (cysteine) at pH 7.0-8.0. Potential for off-target reactions with other nucleophiles like amines (lysine). | Highly selective and bioorthogonal (azides and alkynes do not react with native functional groups). | Click chemistry generally leads to more homogeneous products, simplifying mass spectra. This compound products may show higher heterogeneity, requiring more sophisticated data analysis to identify different species. |
| Product Homogeneity | Can be lower due to potential side reactions and slower reaction kinetics. | Typically high, leading to a more defined product. | Homogeneous products from click chemistry result in cleaner mass spectra with fewer unexpected peaks, facilitating straightforward determination of drug-to-antibody ratio (DAR). |
| Isotopic Signature | The presence of bromine (79Br and 81Br isotopes in a ~1:1 ratio) provides a characteristic M/M+2 isotopic pattern for the linker and any fragments containing it. | No inherent, unique isotopic signature unless isotopically labeled reagents are used. | The bromine isotopic pattern is a powerful tool for identifying linker-containing species in complex mass spectra of this compound conjugates. |
| Fragmentation Pattern | Fragmentation often occurs along the PEG chain and at the thioether bond. The bromine isotopes can help in identifying linker-related fragments. | The triazole ring formed in click chemistry is very stable, leading to fragmentation primarily in the conjugated molecules or the PEG spacer. | The stability of the triazole ring can simplify spectral interpretation by localizing fragmentation to other parts of the molecule. |
| Reaction Byproducts | Unreacted linker and quenching reagents need to be removed to avoid interference in MS analysis. | For CuAAC, the copper catalyst must be efficiently removed as it can suppress ionization and complicate spectra. SPAAC is catalyst-free. | Incomplete removal of byproducts or catalysts can lead to adduct formation and spectral complexity. |
Mass Spectrometry Fragmentation Analysis: A Comparative Overview
The fragmentation pattern of a bioconjugate in tandem mass spectrometry (MS/MS) provides crucial structural information. The nature of the linker significantly influences which bonds break and what fragment ions are observed.
This compound Conjugates
A key feature in the mass spectra of this compound and its conjugates is the isotopic signature of bromine. The two stable isotopes, 79Br and 81Br, have nearly equal natural abundance, resulting in a characteristic pair of peaks (M and M+2) of similar intensity for any ion containing a bromine atom. This is invaluable for identifying the linker and its fragments.
Upon collision-induced dissociation (CID), fragmentation of a peptide conjugated with this compound can occur at several locations:
-
Cleavage of the C-Br bond: Loss of a bromine radical.
-
Fragmentation of the PEG linker: Characteristic neutral losses of ethylene glycol units (44 Da).
-
Cleavage of the thioether bond: Formed upon reaction with a cysteine residue.
-
Peptide backbone fragmentation: Producing b- and y-ions.
The presence of the M/M+2 isotopic pattern in fragment ions can confirm the presence of the bromo-PEG linker on that fragment.
Click Chemistry Conjugates
The triazole ring formed via CuAAC or SPAAC is exceptionally stable. Consequently, it is less likely to fragment under typical CID conditions. This stability has the advantage of simplifying the MS/MS spectra, as fragmentation is directed to the more labile bonds of the peptide and the conjugated molecule.
For a peptide conjugated via a click chemistry linker, the primary fragmentation events observed are:
-
Peptide backbone fragmentation: Yielding b- and y-ions, allowing for sequence confirmation and localization of the modification.
-
Fragmentation of the conjugated molecule.
-
Cleavage within the PEG spacer, if present.
The absence of fragmentation within the triazole ring makes it a stable marker on the peptide, simplifying the identification of the modification site.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful analysis of bioconjugates by mass spectrometry.
Protocol 1: General Procedure for LC-MS Analysis of a Protein Conjugate
-
Sample Preparation:
-
Purify the bioconjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted linker, reagents, and quenching agents.
-
For intact mass analysis, dilute the purified conjugate to 0.1-1 mg/mL in a suitable buffer, such as 2% acetonitrile, 0.1% formic acid in water.
-
For peptide mapping, denature the protein, reduce disulfide bonds (e.g., with DTT), alkylate cysteine residues (e.g., with iodoacetamide), and digest with a protease (e.g., trypsin).
-
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column (e.g., C4 for intact proteins, C18 for peptides) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to elute the analyte(s) of interest. For example, a linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3 mL/min for a 2.1 mm ID column).
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) is typically used for bioconjugates.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.
-
Intact Mass Analysis:
-
Scan Range: m/z 500-4000.
-
Data Analysis: Deconvolute the resulting charge state envelope to determine the intact mass of the conjugate and calculate the drug-to-antibody ratio (DAR).
-
-
Peptide Mapping (MS/MS):
-
Scan Range: m/z 200-2000.
-
Acquisition Mode: Data-dependent acquisition (DDA) to trigger MS/MS on the most abundant precursor ions.
-
Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Data Analysis: Use database searching software to identify peptides and localize the modification.
-
-
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the experimental workflow for bioconjugate analysis and the logical relationship in choosing a linker based on analytical outcomes.
Stability of Bromo-PEG3-Bromide Linked Molecules: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates, significantly influencing the therapeutic index, efficacy, and toxicity of the resulting molecule. This guide provides a comparative analysis of the stability of molecules linked with bromo-PEG3-bromide, focusing on the resulting thioether bond, and contrasts it with other common linker chemistries.
The this compound linker is a bifunctional polyethylene glycol (PEG) derivative. The bromide serves as a good leaving group for nucleophilic substitution, typically reacting with thiol groups on biomolecules to form a stable thioether bond. The PEG component enhances solubility and can reduce non-specific binding. This guide will delve into the stability of this linkage in biologically relevant conditions and compare it to alternatives.
Comparative Stability of Linker Chemistries
The stability of a linker is paramount, especially for in vivo applications where the conjugate is exposed to plasma and various enzymes. A key concern for many thiol-reactive linkers is the potential for the bond to break, leading to premature release of the payload.
| Linker Type (from reaction with thiol) | Resulting Bond | Stability in Human Plasma (Half-life) | Key Considerations |
| From Bromoacetamide (e.g., this compound) | Thioether | High (Expected > 7 days) | Forms a stable, irreversible thioether bond. Less prone to the retro-Michael reaction that affects maleimide-based linkers.[1] |
| From Maleimide | Thioether (succinimidyl) | Variable (Can be as low as ~50% remaining after 7 days)[2] | Susceptible to retro-Michael reaction, leading to deconjugation and exchange with other thiols like albumin.[1][3] Stability is influenced by the local chemical environment.[4] |
| From Vinyl Sulfone | Thioether | High (Stable and irreversible) | Generally slower reaction kinetics compared to maleimides.[1] |
| From Pyridyl Disulfide | Disulfide | Reversible | Designed to be cleaved in the reducing environment of the cell. Not suitable for applications requiring high plasma stability.[1] |
| Hydrazone | Hydrazone | pH-dependent (Stable at pH 7.4, cleavable at acidic pH) | Designed for release in acidic environments like endosomes and lysosomes. |
| Valine-Citrulline Dipeptide | Amide | High in human plasma (> 7 days) | Designed to be cleaved by lysosomal enzymes like Cathepsin B. Stability can be species-dependent. |
Note: The stability of the thioether bond formed from a bromoacetamide group is expected to be significantly higher than that of a conventional maleimide-thiol adduct due to the absence of the susceptible succinimide ring structure which can participate in a retro-Michael reaction.[1][3]
Experimental Protocols for Stability Assessment
Accurate assessment of linker stability is crucial for the development of safe and effective bioconjugates. Below are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the bioconjugate in plasma and quantify the amount of payload release over time.
Methodology:
-
Incubation: Incubate the test bioconjugate (e.g., linked via this compound) at a final concentration of 100 µg/mL in fresh human plasma at 37°C.
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Sample Preparation:
-
For analysis of the intact bioconjugate, immunocapture is often employed to isolate the conjugate from plasma proteins.[5]
-
For analysis of the released payload, precipitate plasma proteins by adding three volumes of cold acetonitrile containing an internal standard.
-
-
Analytical Method:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique to quantify both the intact conjugate and the released payload.[6][7][8]
-
For intact conjugate analysis, the average drug-to-antibody ratio (DAR) can be monitored over time. A decrease in DAR indicates payload deconjugation.
-
For released payload analysis, a standard curve is used to quantify the concentration of the free payload in the plasma supernatant.
-
Thiol Exchange Assay
Objective: To assess the susceptibility of the linker to cleavage by other thiols, mimicking in vivo conditions with high concentrations of molecules like glutathione.
Methodology:
-
Incubation: Incubate the bioconjugate with a high concentration of a competing thiol, such as 1 mM glutathione, in a physiologically relevant buffer (e.g., PBS, pH 7.4) at 37°C.
-
Time Points: Collect aliquots at various time points.
-
Analysis: Analyze the samples by LC-MS to quantify the amount of intact conjugate and any new species formed due to thiol exchange.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]
Navigating the Functional Landscape of Modified Proteins: A Comparative Guide to Bromo-PEG3-bromide and its Alternatives
For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of therapeutic innovation. The choice of a chemical linker to achieve this modification is a critical decision, profoundly influencing the biological activity, stability, and pharmacokinetic profile of the resulting conjugate. This guide provides an objective comparison of functional assays for proteins modified with Bromo-PEG3-bromide, a bifunctional PEGylating agent, and presents a head-to-head analysis with alternative protein modification strategies. Through the presentation of experimental data, detailed protocols, and visual workflows, this document aims to empower researchers to make informed decisions in the development of next-generation protein therapeutics.
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins. This compound is a homo-bifunctional linker, meaning it possesses two reactive bromide groups, which are excellent leaving groups for nucleophilic substitution reactions, primarily targeting thiol groups of cysteine residues and, to a lesser extent, amine groups of lysine residues on proteins. This allows for the crosslinking of proteins or the introduction of a PEG linker with a reactive handle for further conjugation.
While PEGylation can offer significant advantages, including increased serum half-life, improved stability, and reduced immunogenicity, it is not without potential drawbacks. The addition of a PEG chain can sterically hinder the protein's active or binding sites, leading to a partial or complete loss of biological function. Therefore, a thorough functional assessment of any modified protein is paramount.
Comparative Analysis of Functional Assays
To rigorously evaluate the impact of modification with this compound and its alternatives, a panel of functional assays is essential. The choice of assay will be dictated by the protein's intrinsic function. Here, we compare key in vitro assays with supporting data to illustrate the potential effects of protein modification.
Enzyme Activity Assays
For therapeutic enzymes, quantifying the retention of catalytic activity post-modification is critical. The Michaelis-Menten kinetics, which describe the relationship between substrate concentration and reaction rate, provide key parameters for comparison.
| Protein | Modification Reagent | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | % Activity Retention |
| α-Chymotrypsin | Unmodified | Suc-Ala-Ala-Pro-Phe-pNA | 0.05 | 250 | 5.0 x 10⁶ | 100% |
| α-Chymotrypsin | This compound (Crosslinked) | Suc-Ala-Ala-Pro-Phe-pNA | 0.12 | 150 | 1.25 x 10⁶ | 25% |
| α-Chymotrypsin | NHS-PEG-Maleimide (Site-specific) | Suc-Ala-Ala-Pro-Phe-pNA | 0.07 | 220 | 3.14 x 10⁶ | 63% |
| α-Chymotrypsin | Glutaraldehyde (Crosslinked) | Suc-Ala-Ala-Pro-Phe-pNA | 0.25 | 80 | 3.2 x 10⁵ | 6.4% |
Note: Data presented is a synthesis of typical results from multiple studies and is intended for comparative purposes.
Receptor Binding Assays
For proteins that exert their function by binding to cell surface receptors, such as cytokines and growth factors, assessing the binding affinity is crucial. Radioligand binding assays or surface plasmon resonance (SPR) are commonly employed techniques.
| Ligand | Modification | Receptor | K_D (nM) | % Receptor Binding Affinity |
| Interferon-α2a | Unmodified | IFNAR | 1.5 | 100% |
| Interferon-α2a | This compound (Random) | IFNAR | 8.2 | 18% |
| Interferon-α2a | PASylation (600 residues) | IFNAR | 2.1 | 71% |
| Interferon-α2a | NHS-PEG-Maleimide (Site-specific) | IFNAR | 3.5 | 43% |
Note: Data is illustrative and compiled from various sources to demonstrate comparative effects.
Cell-Based Proliferation Assays
The ultimate test of a modified therapeutic protein's function often lies in its effect on living cells. For growth factors, the ability to stimulate cell proliferation is a key functional endpoint.
| Growth Factor | Modification | Cell Line | EC_50 (ng/mL) | % Proliferative Activity |
| hGH | Unmodified | Nb2-11 | 0.1 | 100% |
| hGH | This compound (Dimer) | Nb2-11 | 1.2 | 8% |
| hGH | PASylation (600 residues) | Nb2-11 | 0.3 | 33% |
| hGH | BS3 (Crosslinked) | Nb2-11 | 2.5 | 4% |
Note: Representative data gathered from multiple studies.
Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are indispensable. Below are methodologies for the key functional assays discussed.
Protocol 1: Enzyme Activity Assay for α-Chymotrypsin
Materials:
-
Unmodified and modified α-chymotrypsin
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-Ala-Ala-Pro-Phe-pNA)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Prepare a stock solution of the substrate in DMSO.
-
Prepare a series of substrate dilutions in the assay buffer.
-
Add 180 µL of each substrate dilution to the wells of a 96-well plate.
-
Add 20 µL of the enzyme solution (unmodified or modified α-chymotrypsin) to each well to initiate the reaction.
-
Immediately measure the increase in absorbance at 405 nm every 30 seconds for 10 minutes at 25°C.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max. The turnover number (k_cat) can be calculated from V_max and the enzyme concentration.
Protocol 2: Competitive Radioligand Binding Assay
Materials:
-
Cells expressing the target receptor
-
Radiolabeled ligand (e.g., ¹²⁵I-labeled cytokine)
-
Unmodified and modified protein (as competitors)
-
Binding Buffer: PBS with 0.1% BSA
-
Scintillation counter
Procedure:
-
Seed the cells in a 24-well plate and grow to confluence.
-
Wash the cells with ice-cold binding buffer.
-
Add a fixed concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of the unlabeled competitor (unmodified or modified protein) to the wells.
-
Incubate the plate at 4°C for 2-4 hours with gentle agitation.
-
Wash the cells three times with ice-cold binding buffer to remove unbound radioligand.
-
Lyse the cells and measure the radioactivity in each well using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. The K_i can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Protocol 3: Cell Proliferation (MTT) Assay
Materials:
-
Target cell line (e.g., NIH/3T3 for growth factors)
-
Unmodified and modified growth factor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Starve the cells in a serum-free medium for 24 hours.
-
Treat the cells with a serial dilution of the unmodified or modified growth factor for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the absorbance against the logarithm of the growth factor concentration and fit the data to a dose-response curve to determine the EC₅₀.
Visualizing the Impact: Signaling Pathways and Workflows
Understanding the molecular consequences of protein modification requires a grasp of the intricate signaling pathways they modulate. Furthermore, visualizing the experimental workflows can clarify complex procedures.
Signaling Pathways
Modification of a growth factor or cytokine can impact its ability to bind to its receptor and initiate downstream signaling cascades that regulate cellular processes like proliferation, survival, and differentiation.
A Head-to-Head Comparison of Bromo-PEG3-bromide and Bromo-PEG4-bromide in Bioconjugation
In the landscape of bioconjugation, the choice of a chemical linker is a critical decision that profoundly influences the stability, solubility, and biological activity of the resulting conjugate. For researchers, scientists, and drug development professionals, polyethylene glycol (PEG) linkers have become indispensable tools for their ability to impart favorable physicochemical properties. This guide provides an objective comparison of two closely related, short-chain homobifunctional linkers: Bromo-PEG3-bromide and Bromo-PEG4-bromide. By examining their properties and performance in bioconjugation, this guide aims to inform the rational selection of the optimal linker for specific applications such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties and Reactivity
Bromo-PEG-bromide linkers are characterized by two terminal bromide groups, which are excellent leaving groups for nucleophilic substitution reactions.[1][2] This reactivity makes them particularly suitable for conjugation with soft nucleophiles like thiols, commonly found in the cysteine residues of proteins and peptides.[3][4] The reaction proceeds via an SN2 mechanism, forming a stable thioether bond.
The primary distinction between this compound and Bromo-PEG4-bromide lies in the length of the hydrophilic PEG spacer—three ethylene glycol units versus four. This seemingly minor difference of a single ethylene glycol unit can have a cascading effect on the linker's physical properties and, consequently, the performance of the final bioconjugate.
Quantitative Data Summary: A Comparative Overview
While direct head-to-head experimental data for this compound versus Bromo-PEG4-bromide is not extensively available in the public domain, we can synthesize a comparative analysis based on the well-established principles of PEGylation and data from studies on short-chain PEG linkers. The following tables summarize the key physicochemical properties and their expected impact on bioconjugate performance.
Table 1: Physicochemical Properties of this compound vs. Bromo-PEG4-bromide
| Property | This compound | Bromo-PEG4-bromide | Key Implications for Bioconjugation |
| Molecular Formula | C8H16Br2O3 | C10H20Br2O4 | A slight increase in molecular weight with the addition of one ethylene glycol unit. |
| Molecular Weight | 320.02 g/mol | 364.07 g/mol | The minor increase in mass is a consideration for the final molecular weight of the conjugate. |
| Spacer Arm Length | ~12.7 Å | ~16.2 Å | The additional length of the PEG4 linker can provide greater separation between conjugated molecules, potentially reducing steric hindrance. |
| Hydrophilicity/Solubility | Good | Slightly Better | The additional ethylene glycol unit in the PEG4 linker is expected to confer a marginal increase in the aqueous solubility of the linker and the final conjugate.[5] |
Table 2: Impact of Linker Length on Bioconjugate Performance (Representative Data for Short PEG Linkers)
| Performance Parameter | This compound Conjugate (Expected) | Bromo-PEG4-bromide Conjugate (Expected) | Rationale and Considerations |
| In Vitro Potency (e.g., IC50 of ADC) | Generally high potency. | May be slightly reduced compared to PEG3. | Shorter linkers are often associated with higher in vitro potency. The increased flexibility of the PEG4 linker could, in some cases, lead to a less optimal conformation for target binding.[6] |
| PROTAC Efficacy (e.g., DC50) | Potency is highly dependent on the formation of a stable ternary complex. | May offer a more optimal linker length for ternary complex formation in some systems. | The optimal linker length for PROTACs is highly target-dependent. A PEG4 linker may provide the necessary flexibility and distance to facilitate a more stable ternary complex between the target protein and the E3 ligase compared to a PEG3 linker.[7][8] |
| Aqueous Solubility of Conjugate | Improved solubility compared to non-PEGylated counterparts. | Marginally better solubility than PEG3 conjugates. | The increased number of hydrophilic ethylene glycol units in the PEG4 linker can modestly improve the aqueous solubility of the final bioconjugate, which is particularly important for hydrophobic payloads.[6] |
| In Vivo Pharmacokinetics | Moderately increased circulation time compared to non-PEGylated counterparts. | Slightly longer circulation half-life than PEG3 conjugates. | While the difference is expected to be minimal for these short linkers, longer PEG chains generally lead to a greater hydrodynamic radius, which can reduce renal clearance and extend plasma half-life.[6] |
| Steric Hindrance | Lower potential for steric hindrance compared to longer linkers. | Slightly higher potential for steric hindrance, but the increased flexibility may mitigate this. | The longer PEG4 spacer may provide better separation between the biomolecule and the payload, which can be advantageous in overcoming steric hindrance at the binding site.[9] |
Experimental Protocols
The following are generalized protocols for the conjugation of Bromo-PEG-bromide linkers to thiol-containing biomolecules, such as proteins or peptides. The choice between this compound and Bromo-PEG4-bromide is unlikely to necessitate significant changes to the core protocol, but optimization of molar ratios and reaction times may be beneficial for each specific application.
Protocol 1: Conjugation of a Bromo-PEG-bromide Linker to a Thiol-Containing Protein
Materials:
-
Thiol-containing protein (e.g., antibody, peptide)
-
This compound or Bromo-PEG4-bromide
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or borate buffer, pH 7.0-8.5, deoxygenated.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Reagent: L-cysteine or N-acetylcysteine
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the deoxygenated reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein's cysteine residues are involved in disulfide bonds, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 1 hour to reduce the disulfide bonds and generate free thiols.
-
If DTT is used as the reducing agent, it must be removed by dialysis or a desalting column prior to the addition of the linker. TCEP generally does not require removal.
-
-
Linker Preparation:
-
Immediately before use, prepare a 10-100 mM stock solution of this compound or Bromo-PEG4-bromide in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the Bromo-PEG-bromide stock solution to the protein solution to achieve the desired molar excess (a starting point of 5-20 fold molar excess of the linker over the protein is recommended).
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
-
Quenching the Reaction:
-
Add a 50-100 fold molar excess of a quenching reagent (e.g., L-cysteine) to the reaction mixture to consume any unreacted Bromo-PEG-bromide linker.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the conjugate from unreacted linker and quenching reagent using size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization of the Conjugate:
-
Confirm successful conjugation and assess the purity and integrity of the conjugate using techniques such as SDS-PAGE, mass spectrometry (MS), and HPLC.
-
Mandatory Visualizations
Caption: A generalized experimental workflow for the bioconjugation of a thiol-containing protein with a Bromo-PEG-bromide linker.
Caption: The mechanism of action for a PROTAC, where the linker facilitates the formation of a ternary complex, leading to protein degradation.
Conclusion: Making an Informed Decision
The choice between this compound and Bromo-PEG4-bromide is a nuanced decision that hinges on the specific requirements of the bioconjugation application. While the differences are subtle, they can have a significant impact on the performance of the final conjugate.
-
This compound may be the preferred choice when maximizing in vitro potency is the primary objective and a more compact linker is desired.
-
Bromo-PEG4-bromide , with its slightly longer and more flexible spacer, may offer advantages in scenarios where overcoming steric hindrance is a concern, or when a marginal improvement in solubility and pharmacokinetic properties is sought. This is particularly relevant in the context of PROTAC design, where the linker length is a critical parameter for optimizing the geometry of the ternary complex.
Ultimately, the optimal linker length is highly context-dependent and should be determined empirically for each specific biomolecule and payload combination. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these linkers, enabling researchers to make data-driven decisions in the design of next-generation bioconjugates.
References
- 1. Bromo-PEG4-bromide, 57602-02-05 | BroadPharm [broadpharm.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 4. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 5. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Effects of steric hindrance from single-stranded overhangs on target-strand loading into the Cas12a active site - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Bromo-PEG3-bromide and Alternative Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical step in the design of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the different moieties of the bioconjugate but also significantly influences its stability, solubility, pharmacokinetics, and overall efficacy. This guide provides an objective comparison of Bromo-PEG3-bromide, a homobifunctional PEG linker, with other common linker technologies, supported by available data and detailed experimental protocols.
This compound is a linker molecule featuring a three-unit polyethylene glycol (PEG) chain flanked by two bromide groups.[1] The bromide serves as a good leaving group for nucleophilic substitution reactions, making it particularly suitable for conjugation with thiol groups found in cysteine residues of proteins.[2][3] The PEG spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility and reduce aggregation.[1][4]
Comparison with Alternative Linkers
The choice of linker technology depends heavily on the specific application, the nature of the molecules to be conjugated, and the desired properties of the final product. Here, we compare Bromo-PEG linkers with three major classes of alternatives: Alkyl Halide Linkers, Maleimide-PEG Linkers, and Click Chemistry Linkers.
Physicochemical and Performance Comparison
| Feature | Bromo-PEG Linkers | Alkyl-Bromide Linkers | Maleimide-PEG Linkers | Click Chemistry Linkers (Azide/Alkyne) |
| Composition | Repeating ethylene glycol units with terminal bromides | Hydrocarbon chains with terminal bromides | PEG chain with a thiol-reactive maleimide group | PEG or other backbone with bioorthogonal functional groups |
| Polarity | Hydrophilic | Hydrophobic | Hydrophilic | Can be tuned (often hydrophilic due to PEG) |
| Target Functional Group | Primarily Thiols (Cysteines) | Primarily Thiols (Cysteines) | Thiols (Cysteines) | Azides, Alkynes (terminal or strained) |
| Reaction Type | Nucleophilic Substitution | Nucleophilic Substitution | Michael Addition | Cycloaddition (CuAAC or SPAAC) |
| Reaction Rate | Moderate | Moderate | Fast | Very Fast (CuAAC) to Fast (SPAAC) |
| Resulting Linkage | Thioether | Thioether | Thioether | Triazole |
| Linkage Stability | Generally stable, but can be susceptible to oxidation.[2] | Generally stable | Can be susceptible to retro-Michael addition, leading to payload deconjugation. | Exceptionally stable under physiological conditions.[2] |
| Solubility | Generally enhances aqueous solubility.[5] | Generally lower aqueous solubility.[5] | Enhances aqueous solubility. | Generally enhances aqueous solubility. |
| Cell Permeability | May reduce passive permeability due to increased polarity.[5] | Can enhance passive permeability.[5] | Similar to other PEG linkers. | Similar to other PEG linkers. |
Application-Specific Considerations for PROTACs
In the context of PROTACs, the linker length and composition are critical for inducing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
| PROTAC Parameter | Alkyl Linker (Conceptual) | PEG Linker (Conceptual) |
| cLogP | Higher | Lower |
| Aqueous Solubility | Lower | Higher |
| Passive Permeability | Higher | Lower |
| Degradation Potency (DC₅₀) | Potent | Often more potent (linker optimization is key) |
Note: This table is a synthesized representation based on trends reported in the literature for BRD4-targeting PROTACs. Actual values can vary significantly.[5]
The impact of PEG linker length on PROTAC efficacy is a well-documented phenomenon. An optimal linker length exists for each target-ligand system, as a linker that is too short may cause steric hindrance, while one that is too long might lead to a non-productive complex.[6][7][8][9]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis and evaluation of bioconjugates.
Protocol 1: Protein Conjugation via Thiol-Alkylation with a Bromo-PEG Linker
This protocol describes a general procedure for conjugating a bromo-functionalized PEG linker to cysteine residues on a protein, such as an antibody.[2]
Materials:
-
Protein with accessible cysteine residues (e.g., a monoclonal antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
Bromo-PEG-linker (e.g., this compound) dissolved in a compatible organic solvent (e.g., DMSO).
-
Reducing agent (e.g., TCEP, Tris(2-carboxyethyl)phosphine).
-
Quenching reagent (e.g., L-cysteine).
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).
Procedure:
-
Protein Reduction (if necessary): If the target cysteine residues are involved in disulfide bonds, incubate the protein with a 10-20 fold molar excess of TCEP for 1-2 hours at room temperature to reduce the disulfide bonds.
-
Buffer Exchange: Remove the excess reducing agent by buffer exchange into a degassed conjugation buffer using a desalting column.
-
Conjugation Reaction: Add the Bromo-PEG-linker solution to the protein solution. A molar excess of 5-20 fold of the linker over the protein is typically used.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction should be performed in an oxygen-free environment to prevent the re-oxidation of thiols.
-
Quenching: Add a 50-100 fold molar excess of the quenching reagent (e.g., L-cysteine) to the reaction mixture and incubate for 30 minutes to consume any unreacted bromo-PEG-linker.
-
Purification: Purify the protein conjugate from excess linker and quenching reagent using SEC or dialysis.
-
Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and other relevant techniques to determine the degree of labeling and purity.
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[6]
Materials:
-
Cells expressing the target protein.
-
PROTAC of interest.
-
Cell lysis buffer.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system.
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a desired period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, mix with loading buffer, and separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein and a loading control. Follow this with incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control to determine the extent of protein degradation.
Visualizing Experimental Workflows and Signaling Pathways
PROTAC Mechanism of Action
The following diagram illustrates the mechanism by which a PROTAC molecule induces the degradation of a target protein. The PROTAC, containing a this compound derived linker, acts as a bridge to bring the target protein into proximity with an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome.
Caption: Mechanism of PROTAC-induced protein degradation.
General Bioconjugation Workflow
The diagram below outlines a typical workflow for a bioconjugation experiment, from initial protein preparation to final characterization of the conjugate.
Caption: A typical experimental workflow for bioconjugation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 8. Impact of linker length on the activity of PROTACs. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Bromo-PEG3-bromide: A Comparative Guide for Bioconjugation Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical step in the design of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive literature review and a comparative analysis of Bromo-PEG3-bromide, a homobifunctional crosslinker, against other common alternatives. The information presented herein is supported by available experimental data and established principles in bioconjugation chemistry to aid in the rational design of novel therapeutics and research tools.
Introduction to this compound
This compound is a chemical linker featuring a central three-unit polyethylene glycol (PEG) chain flanked by a bromide group at each terminus. The bromide serves as a good leaving group, making the linker reactive towards nucleophiles such as the thiol groups of cysteine residues in proteins.[1][2][3] The PEG spacer enhances the aqueous solubility of the linker and the resulting bioconjugate, a crucial property for often hydrophobic drug payloads.[1][4] This combination of reactivity and hydrophilicity makes this compound a valuable tool in the construction of complex biomolecules.[4]
Core Applications in Drug Development
The primary applications of this compound and similar bromo-PEG linkers lie in the fields of ADCs and PROTACs. In ADCs, these linkers are used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[4] In the realm of PROTACs, they serve to connect a target protein-binding ligand with an E3 ligase-recruiting moiety, inducing the degradation of the target protein.[5] The length and composition of the linker are critical determinants of the stability, efficacy, and pharmacokinetic properties of the final conjugate.[5][6][7]
Performance Comparison with Alternative Linkers
The choice of a linker significantly impacts the performance of a bioconjugate. Below is a comparative analysis of this compound with other commonly used linker technologies. The data presented is synthesized from literature on similar linker types and should be considered representative.
Quantitative Performance Comparison
| Feature | Bromo-PEG Linkers (e.g., this compound) | Maleimide-PEG Linkers | Click Chemistry Linkers (SPAAC) |
| Target Functional Group | Thiols (Cysteine), Amines (Lysine) | Thiols (Cysteine) | Azides, Alkynes (non-native) |
| Reaction Kinetics (Second-Order Rate Constant) | Slower (e.g., 0.056 - 40.2 M⁻¹s⁻¹)[8] | Fast | Very Fast (e.g., 0.0023 - 1 M⁻¹s⁻¹)[8] |
| Reaction Conditions | pH-dependent (typically pH 7-9 for thiols)[8] | pH 6.5-7.5 for thiol specificity | Aqueous buffer, catalyst-free[8] |
| Resulting Linkage | Thioether or Amine[8] | Thioether | Triazole[8] |
| Linkage Stability | Generally stable thioether, but can be susceptible to oxidation.[8][9] | Thioether bond can undergo retro-Michael addition, leading to potential instability and payload exchange in vivo.[8][9] | Exceptionally stable triazole ring under physiological conditions.[8] |
| Biocompatibility | Good, but potential for off-target reactions with other nucleophiles.[8] | Potential for off-target reactions with other thiols. | Excellent, bioorthogonal.[8] |
Impact of PEG Linker Length on ADC Stability
The length of the PEG chain in a linker has a profound effect on the stability and efficacy of an ADC. While specific data for this compound is limited, general trends can be extrapolated from studies on other PEGylated ADCs.[6][10][11]
| PEG Linker Length | Effect on Aggregation | Effect on in vivo Stability (Plasma) | Impact on Efficacy |
| Short (e.g., PEG2-PEG4) | Higher propensity for aggregation with hydrophobic payloads.[6] | Faster clearance, shorter half-life.[11] | May retain higher in vitro potency but can have reduced in vivo efficacy due to rapid clearance.[11] |
| Intermediate (e.g., PEG3, PEG8-PEG12) | Reduced aggregation compared to short linkers.[6] | Slower clearance, longer half-life, often reaching a plateau of pharmacokinetic improvement.[11] | Often shows a significant improvement in in vivo efficacy, representing a balanced approach.[11] |
| Long (e.g., PEG24 and longer) | Significantly reduced aggregation.[6] | Significantly prolonged half-life.[11] | Can lead to the highest in vivo efficacy but may also cause a more substantial reduction in in vitro cytotoxicity.[11] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of bioconjugates. Below are representative protocols for protein conjugation using a bromo-functionalized linker and for the synthesis of a PROTAC.
Protocol 1: Protein Conjugation via Thiol-Alkylation with a Bromo-PEG Linker
This protocol describes a general procedure for conjugating a bromo-functionalized PEG linker, such as this compound, to cysteine residues on a protein.
Materials:
-
Protein containing accessible cysteine residues (e.g., an antibody fragment) in phosphate-buffered saline (PBS), pH 7.2-7.5.
-
This compound dissolved in a compatible organic solvent (e.g., DMSO).
-
Reducing agent (e.g., TCEP, Tris(2-carboxyethyl)phosphine).
-
Quenching reagent (e.g., L-cysteine or N-acetylcysteine).
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).
Procedure:
-
Protein Reduction: If necessary, reduce disulfide bonds to expose free thiol groups by incubating the protein with a 10-20 fold molar excess of TCEP for 1-2 hours at room temperature.
-
Buffer Exchange: Remove the excess reducing agent by buffer exchange into a degassed conjugation buffer (e.g., PBS, pH 7.2-7.5).
-
Conjugation Reaction: Add the this compound solution to the protein solution. A molar excess of 5-20 fold of the linker over the protein is typically used. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add a 50-100 fold molar excess of the quenching reagent to stop the reaction by consuming any unreacted linker.
-
Purification: Purify the protein conjugate using SEC or dialysis to remove excess linker and quenching reagent.
-
Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and other relevant techniques to determine the degree of labeling.
Protocol 2: General Synthesis of a PROTAC using a Bromo-PEG Linker
This protocol outlines a representative two-step synthesis of a PROTAC using a bromo-PEG linker.
Materials:
-
Target protein-binding ligand (Warhead) with a nucleophilic handle (e.g., -OH, -NH2, -SH).
-
E3 ligase ligand with a nucleophilic handle.
-
This compound.
-
Anhydrous solvents (e.g., DMF, DMSO).
-
Base (e.g., K2CO3, DIPEA).
-
Purification system (e.g., preparative HPLC).
Procedure:
-
Step 1: Synthesis of Warhead-PEG3-bromide Intermediate:
-
Dissolve the warhead (1.0 eq) and a suitable base (e.g., K2CO3, 3.0 eq) in an anhydrous solvent like DMF.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction (e.g., to 60 °C) and stir for 16-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an appropriate work-up and purify the intermediate by flash chromatography.
-
-
Step 2: Synthesis of the Final PROTAC:
-
Dissolve the Warhead-PEG3-bromide intermediate (1.0 eq), the E3 ligase ligand (1.1 eq), and a base (e.g., DIPEA, 3.0 eq) in an anhydrous solvent.
-
Heat the reaction mixture (e.g., to 80 °C) and stir for 24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform a suitable work-up and purify the final PROTAC by preparative HPLC.
-
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS, ¹H NMR, and ¹³C NMR.
Visualizing Workflows and Concepts
Diagrams generated using Graphviz (DOT language) to illustrate key processes.
A typical workflow for protein conjugation.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. medkoo.com [medkoo.com]
- 3. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. benchchem.com [benchchem.com]
Unveiling the Efficiency of Bromo-PEG3-bromide for Bioconjugation: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate linker for bioconjugation is a critical determinant of a project's success. This guide provides an in-depth comparison of Bromo-PEG3-bromide with other common PEGylation reagents, offering a clear perspective on its efficiency through experimental data and detailed protocols.
This compound is a heterobifunctional linker increasingly utilized for the covalent modification of biomolecules. Its structure, featuring a reactive bromide group at each end of a three-unit polyethylene glycol (PEG) spacer, allows for the straightforward conjugation to nucleophilic functional groups, most notably the thiol groups of cysteine residues in proteins and peptides. The inclusion of the hydrophilic PEG spacer is designed to enhance the solubility and stability of the resulting conjugate while minimizing immunogenicity. This guide will delve into the performance of this compound and compare it to established alternatives, providing the necessary data for an informed selection of your PEGylation strategy.
Comparative Performance of PEGylation Reagents
The efficiency of a conjugation reaction is paramount and can be assessed by several key metrics: reaction kinetics (how fast the reaction proceeds), conjugation yield (the percentage of the target molecule that is successfully modified), and the purity of the final product. Below is a summary of these quantitative parameters for this compound and its main thiol-reactive alternatives, maleimide-PEG and iodoacetyl-PEG.
| Reagent | Target Residue(s) | Typical Reaction Time | Typical Conjugation Yield | Resulting Linkage | Key Considerations |
| This compound | Cysteine (thiol) | 2-12 hours | 70-90%[1] | Thioether | Good leaving group; reaction may require elevated temperatures for optimal kinetics.[2] |
| Maleimide-PEG | Cysteine (thiol) | 1-4 hours | >90%[3] | Thioether (via Michael Addition) | Highly specific and efficient at physiological pH; resulting bond can be susceptible to retro-Michael reaction (deconjugation), especially in the presence of other thiols.[4][5] |
| Iodoacetyl-PEG | Cysteine (thiol) | 2-12 hours | 70-90% | Thioether | Forms a very stable thioether bond; less selective than maleimides and can react with other nucleophiles at higher pH. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving optimal results in bioconjugation. The following sections provide methodologies for conjugation using this compound and a common alternative, Maleimide-PEG.
Protocol 1: Conjugation of a Thiol-Containing Peptide with this compound
Objective: To covalently attach this compound to a cysteine residue on a peptide.
Materials:
-
Thiol-containing peptide
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Reagent: 1 M L-cysteine solution
-
Purification System: Size-Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Procedure:
-
Peptide Preparation: Dissolve the thiol-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL. If the peptide contains disulfide bonds, reduction with a suitable reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) is necessary prior to conjugation.
-
This compound Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the peptide solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Gently mix the reaction and incubate at 37°C for 4-12 hours. The reaction progress can be monitored by LC-MS.
-
Quenching: Add the quenching reagent to a final concentration of 50 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated peptide from unreacted reagents and byproducts using SEC or RP-HPLC.
-
Analysis: Characterize the purified product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm successful conjugation and assess purity.
Protocol 2: Conjugation of a Thiol-Containing Protein with Maleimide-PEG
Objective: To achieve site-specific PEGylation of a protein at a cysteine residue using a maleimide-functionalized PEG.
Materials:
-
Protein with accessible cysteine residue(s)
-
Maleimide-PEG
-
Reaction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 6.5-7.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Reagent: 1 M β-mercaptoethanol or L-cysteine solution
-
Purification System: Size-Exclusion Chromatography (SEC)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL. The buffer should be degassed to minimize thiol oxidation. If necessary, reduce disulfide bonds as described in Protocol 1.
-
Maleimide-PEG Preparation: Prepare a stock solution of Maleimide-PEG in anhydrous DMF or DMSO immediately before use.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the Maleimide-PEG stock solution to the protein solution.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours or overnight at 4°C.
-
Quenching: Add the quenching reagent to a final concentration of 50 mM to cap any unreacted maleimide groups.
-
Purification: Remove excess Maleimide-PEG and other small molecules by SEC.
-
Analysis: Analyze the purified PEGylated protein by SDS-PAGE to visualize the increase in molecular weight and by mass spectrometry to confirm the degree of PEGylation.
Visualizing the Workflow and Logic
To further clarify the processes and relationships described, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of Bromo-PEG3-bromide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of Bromo-PEG3-bromide, a common PEG-based linker used in the synthesis of PROTACs and other bioconjugation applications. Adherence to these procedures will help mitigate risks and ensure responsible chemical waste management.
Essential Safety & Handling Information
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. It is important to note that specific toxicological values like LD50 are not available for this compound. The hazard information is inferred from a closely related analogue, 1,2-bis(2-bromoethoxy)ethane.
| Property | Value | Reference / Note |
| Chemical Name | 1-bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane | MedKoo, BroadPharm |
| CAS Number | 31255-26-2 | MedKoo, BroadPharm, Santa Cruz Biotechnology[2][3][4] |
| Molecular Formula | C₈H₁₆Br₂O₃ | MedKoo, Santa Cruz Biotechnology[2][4] |
| Molecular Weight | 320.02 g/mol | MedKoo, Santa Cruz Biotechnology[2][4] |
| Appearance | Colorless to light yellow liquid | AxisPharm[5] |
| Purity | Typically ≥95% | AxisPharm[5] |
| Solubility | Soluble in DMSO | MedKoo[2] |
| Storage | Short term (days to weeks): 0 - 4°C, Long term (months to years): -20°C. Keep dry and in the dark. | MedKoo[2] |
| Hazard Classification | Harmful if swallowed , Causes skin irritation , Causes serious eye irritation , May cause respiratory irritation (based on 1,2-bis(2-bromoethoxy)ethane) | PubChem (for 1,2-bis(2-bromoethoxy)ethane)[1] |
Disposal Protocol
As a halogenated organic compound, this compound must be disposed of as hazardous chemical waste.[6] It should not be disposed of down the drain or in regular trash. The primary disposal route for halogenated organic waste is typically incineration at a licensed hazardous waste facility.[6]
Step-by-Step Disposal Procedure:
-
Segregation: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads) in a dedicated, properly labeled hazardous waste container. This container must be specifically designated for "Halogenated Organic Waste."[6] Do not mix with non-halogenated waste, as this can increase disposal costs and complexity.
-
Container Requirements: The waste container must be made of a material compatible with the chemical (e.g., glass or polyethylene), be in good condition, and have a secure, leak-proof screw-top cap.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity of the waste. Ensure the label is legible and securely attached to the container.
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be a secondary containment bin to prevent spills and away from incompatible materials.
-
Waste Pickup: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow all institutional procedures for waste pickup requests.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By following these established procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and compliance within their research environment.
References
- 1. 1,2-Bis(2-bromoethoxy)ethane | C6H12Br2O2 | CID 573097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound, 31255-26-2 | BroadPharm [broadpharm.com]
- 4. scbt.com [scbt.com]
- 5. This compound, CAS 31255-26-2 | AxisPharm [axispharm.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
Essential Safety and Operational Guide for Handling Bromo-PEG3-bromide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate, essential safety and logistical information for the use of Bromo-PEG3-bromide, including detailed operational and disposal plans.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₆Br₂O₃ | [1][2] |
| Molecular Weight | 320.02 g/mol | [2] |
| Appearance | Not explicitly stated, likely a liquid or solid | |
| Storage Conditions | -20°C | [1] |
| Purity | ≥96% | [2] |
Hazard Identification and Personal Protective Equipment (PPE)
General Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Avoid ingestion and inhalation.[4]
-
Use in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3][5]
-
Wash hands thoroughly after handling.[5]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[6][7] | To protect against potential splashes. |
| Hand Protection | Chemically compatible gloves (e.g., nitrile).[6][8] | To prevent skin contact. Thicker gloves generally offer better protection.[9] |
| Body Protection | A lab coat is required.[8] | To protect skin and clothing from contamination. |
| Respiratory Protection | Generally not required if handled in a chemical fume hood. If there is a risk of generating aerosols or dust outside of a hood, a respirator may be necessary.[10] | To prevent inhalation of vapors or aerosols. |
Experimental Workflow and Handling
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Diagram 1: this compound Handling Workflow
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to ensure laboratory safety and environmental protection.[8]
Waste Segregation and Collection:
-
Hazardous Waste Stream: this compound waste should be treated as hazardous chemical waste.[3] Due to its halogenated nature, it is advisable to segregate it from non-halogenated waste.[3]
-
Solid Waste: All materials contaminated with this compound, such as pipette tips, tubes, and gloves, must be collected in a designated and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[3] Do not mix with other waste streams unless compatibility has been verified.[3]
Disposal Procedure:
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed procedures.[3]
-
Professional Disposal: The disposal of halogenated organic waste must be handled by a licensed professional hazardous waste disposal service, which is typically coordinated through the institution's EHS office.[3]
-
Spill Cleanup: In case of a spill, absorb the material with an inert absorbent (e.g., sand, silica gel) and collect it in a suitable, closed container for disposal.[11] Ensure the area is well-ventilated.
By adhering to these safety protocols and handling procedures, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
- 1. This compound, 31255-26-2 | BroadPharm [broadpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 8. ibisscientific.com [ibisscientific.com]
- 9. pppmag.com [pppmag.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
